Flumatinib-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H29F3N8O |
|---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-3-pyridinyl]-4-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C29H29F3N8O/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38)/i2D3 |
InChI Key |
BJCJYEYYYGBROF-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)C(F)(F)F |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Flumatinib-d3: A Technical Guide for Researchers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Flumatinib-d3
This compound is the deuterated form of Flumatinib, a potent and selective second-generation tyrosine kinase inhibitor (TKI). While Flumatinib itself is the active pharmaceutical ingredient, this compound serves a critical role in the research and development of this therapeutic agent. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into the Flumatinib molecule results in a compound with a slightly higher molecular weight. This key difference makes this compound an ideal internal standard for bioanalytical assays, particularly for pharmacokinetic (PK) and drug metabolism studies.
The primary application of this compound is in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to its chemical identity with Flumatinib, this compound co-elutes and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z). This allows for precise and accurate quantification of Flumatinib in complex biological matrices such as plasma and tissue samples. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis as it effectively corrects for variability in sample preparation and matrix effects.[1][2]
Flumatinib: Mechanism of Action and Therapeutic Target
Flumatinib is a targeted cancer therapy primarily used in the treatment of chronic myeloid leukemia (CML).[3] Its mechanism of action involves the inhibition of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of Philadelphia chromosome-positive (Ph+) CML.[3] By binding to the ATP-binding site of the BCR-ABL kinase domain, Flumatinib blocks its downstream signaling pathways, thereby inhibiting the proliferation of cancer cells and inducing apoptosis.[3]
Beyond BCR-ABL, Flumatinib also shows inhibitory activity against other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and c-KIT, making it a subject of research for other malignancies such as gastrointestinal stromal tumors (GISTs).
Signaling Pathway of Flumatinib's Target
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of flumatinib and its two major metabolites in plasma of chronic myelogenous leukemia patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Flumatinib-d3 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Flumatinib-d3 as an internal standard in bioanalytical assays, a critical component in the drug development and pharmacokinetic analysis of Flumatinib. The guide details the underlying principles of its use, experimental protocols, and the mechanism of action of the parent compound, Flumatinib.
Introduction to Flumatinib
Flumatinib is a potent, second-generation tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action involves the inhibition of the BCR-ABL tyrosine kinase, an abnormal enzyme produced by the Philadelphia chromosome, which is a hallmark of chronic myeloid leukemia (CML).[1] By targeting this enzyme, Flumatinib effectively disrupts the signaling pathways that drive the proliferation of leukemic cells and their resistance to apoptosis. Additionally, Flumatinib has been shown to inhibit other kinases implicated in oncogenesis, including platelet-derived growth factor receptor (PDGFR) and c-Kit, broadening its therapeutic potential.
Signaling Pathway of Flumatinib
The BCR-ABL fusion protein possesses constitutively active tyrosine kinase activity, leading to the autophosphorylation of various downstream substrates. This aberrant signaling activates multiple pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, which collectively promote cell proliferation, survival, and inhibit apoptosis. Flumatinib acts as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its substrates and thereby blocking these downstream oncogenic signals.
The Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of an analyte in a biological matrix. The IS is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, including calibrators, quality controls, and unknown study samples, prior to sample processing.
The primary function of the IS is to compensate for the variability inherent in the analytical procedure. This includes variations in sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, as well as fluctuations in the LC-MS/MS instrument's performance, such as injection volume and ionization efficiency. By measuring the ratio of the analyte's response to the IS's response, these variabilities can be normalized, leading to more reliable and reproducible results.
This compound as a Stable Isotope-Labeled Internal Standard
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. This compound is the deuterated analog of Flumatinib, where three hydrogen atoms have been replaced by deuterium atoms. This substitution results in a compound that is chemically identical to Flumatinib but has a different mass.
The mechanism of action of this compound as an internal standard relies on the following principles:
-
Co-elution: Due to its identical chemical structure, this compound exhibits the same chromatographic behavior as Flumatinib, meaning they elute from the liquid chromatography column at the same time.
-
Similar Ionization Efficiency: this compound and Flumatinib have nearly identical ionization efficiencies in the mass spectrometer's ion source. This means they are affected similarly by matrix effects, which are the suppression or enhancement of ionization caused by other components in the biological sample.
-
Mass Differentiation: The mass difference between this compound and Flumatinib allows for their simultaneous but distinct detection by the mass spectrometer.
By co-eluting and having similar ionization efficiencies, any variations in the analytical process that affect Flumatinib will affect this compound to the same extent. Therefore, the ratio of their peak areas remains constant, even if the absolute responses fluctuate, ensuring accurate quantification.
Experimental Protocol: Quantification of Flumatinib in Human Plasma
The following is a representative experimental protocol for the quantification of Flumatinib in human plasma using this compound as an internal standard, based on established methodologies for similar analyses.[2]
Materials and Reagents
-
Flumatinib reference standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Human plasma (drug-free)
-
Deionized water
Sample Preparation
-
Spiking of Internal Standard: To 50 µL of plasma sample (calibrator, quality control, or unknown), add a fixed amount of this compound working solution.
-
Protein Precipitation: Add 150 µL of methanol to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Isocratic: Methanol:5mM Ammonium Acetate:Formic Acid (60:40:0.4, v/v/v)[2] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | Approximately 4.2 minutes[2] |
Mass Spectrometry:
| Parameter | Flumatinib | This compound (Predicted) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) | MRM |
| Precursor Ion (m/z) | 563[2] | 566 |
| Product Ion (m/z) | 463[2] | 466 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |
Note: The mass transition for this compound is predicted based on the reported transition for Flumatinib, assuming the deuterium labels are on a stable part of the molecule that is retained in the product ion.
Calibration and Quantification
Calibration curves are constructed by plotting the peak area ratio of Flumatinib to this compound against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x² is typically used. The concentration of Flumatinib in unknown samples is then determined from this calibration curve.
Calibration Curve Parameters:
| Parameter | Value |
| Linear Range | 0.400 - 400 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision | ≤15% Relative Standard Deviation (≤20% at LLOQ) |
Workflow Visualization
The following diagram illustrates the bioanalytical workflow for the quantification of Flumatinib using this compound as an internal standard.
Conclusion
This compound serves as an exemplary internal standard for the bioanalytical quantification of Flumatinib. Its mechanism of action is rooted in the principles of stable isotope dilution, where its chemical identity to the analyte ensures it effectively tracks and corrects for analytical variability. The use of this compound in a validated LC-MS/MS method, as outlined in this guide, enables researchers, scientists, and drug development professionals to obtain accurate and precise pharmacokinetic data, which is essential for the safe and effective clinical development of Flumatinib.
References
Flumatinib-d3: A Technical Guide for Researchers and Drug Development Professionals
An in-depth technical guide on the commercial availability, suppliers, and core applications of Flumatinib-d3, a deuterated analog of the potent tyrosine kinase inhibitor, Flumatinib. This document is intended for researchers, scientists, and professionals involved in drug development and analysis.
Commercial Availability and Suppliers
This compound is commercially available from various suppliers specializing in research chemicals and stable isotope-labeled compounds. These suppliers offer this compound for research purposes, particularly for use as an internal standard in pharmacokinetic and bioanalytical studies.
Key suppliers identified include:
-
MedChemExpress: A supplier of a wide range of research chemicals and biochemicals, including stable isotope-labeled compounds.[1][2]
-
Cayman Chemical: Offers a variety of biochemicals for research, including analytical standards. While a direct listing for this compound was not found, they are a known supplier of Flumatinib and other related compounds.[3][4]
-
Toronto Research Chemicals (TRC): Specializes in the synthesis of complex organic chemicals for biomedical research and provides a comprehensive catalog of compounds, including stable isotope-labeled standards.[5][6][7][8][9]
It is recommended to contact these suppliers directly to inquire about current stock, pricing, and available formulations.
Quantitative Data
The following tables summarize the typical quantitative data for this compound, based on information available for similar deuterated compounds and the non-labeled parent drug. A certificate of analysis should be requested from the supplier for batch-specific data.
Table 1: General Product Specifications
| Parameter | Specification | Source |
| Product Name | This compound (HHGV678-d3) | [1] |
| Synonyms | HHGV678-d3 | [1] |
| Molecular Formula | C₂₉H₂₆D₃F₃N₈O | [1] |
| Molecular Weight | 565.61 g/mol | [1] |
| Appearance | White to off-white solid | [10][11] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [10][11] |
Table 2: Quality Control Data (Representative)
| Parameter | Specification | Source |
| Purity (HPLC) | ≥98% | [3][10][11] |
| Isotopic Enrichment | ≥98% (d₃) | [10][11] |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₃); ≤1% d₀ | [12] |
| Identity (¹H-NMR, MS) | Conforms to structure | [10][11][13] |
Experimental Protocols: Bioanalytical Quantification of Flumatinib using this compound
This compound is an ideal internal standard for the quantification of Flumatinib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed methodology adapted from established protocols for tyrosine kinase inhibitors.[14][15][16][17][18]
Materials and Reagents
-
Flumatinib analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
-
Spike Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound working solution (concentration to be optimized based on expected Flumatinib levels).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Optimized to achieve separation of Flumatinib and this compound from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Flumatinib: Precursor ion > Product ion (to be determined by infusion)
-
This compound: Precursor ion > Product ion (to be determined by infusion)
-
Signaling Pathways of Flumatinib Targets
Flumatinib is a potent inhibitor of the Bcr-Abl fusion protein, as well as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[4] Understanding the signaling pathways regulated by these kinases is crucial for elucidating the mechanism of action of Flumatinib.
Bcr-Abl Signaling Pathway
The constitutively active Bcr-Abl tyrosine kinase is the hallmark of Chronic Myeloid Leukemia (CML). It activates multiple downstream pathways that promote cell proliferation and survival.[19][20][21][22][23]
PDGFR Signaling Pathway
Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a key role in cell growth, proliferation, and migration.[24][25][26]
c-Kit Signaling Pathway
c-Kit is a receptor tyrosine kinase that, upon binding to its ligand stem cell factor (SCF), activates downstream signaling pathways involved in cell survival, proliferation, and differentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (HHGV678-d3) | 稳定同位素 | MCE [medchemexpress.cn]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Pharmaceutical - ACI Sciences [acisciences.com]
- 6. chromspec.com [chromspec.com]
- 7. Toronto Research Chemicals – Bioquote [bioquote.com]
- 8. LGC Group [www2.lgcgroup.com]
- 9. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. assets.lgcstandards.com [assets.lgcstandards.com]
- 14. Ultrafast Online SPE-MS/MS Method for Quantification of 3 Tyrosine Kinase Inhibitors in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.rug.nl [research.rug.nl]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Reactome | Signaling by PDGFR in disease [reactome.org]
- 26. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Flumatinib-d3
This guide provides comprehensive safety information and handling procedures for Flumatinib-d3, a deuterated analog of Flumatinib. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates data from the available SDS for Flumatinib and Flumatinib mesylate. The core chemical properties and biological activity are expected to be comparable, though pharmacokinetic profiles may differ. This guide is intended for researchers, scientists, and professionals in drug development.
Section 1: Chemical and Physical Properties
This compound is a stable, isotope-labeled version of Flumatinib, an orally bioavailable tyrosine kinase inhibitor.[1] The substitution of hydrogen with deuterium can influence the drug's metabolic profile.[1]
| Property | Flumatinib | Flumatinib Mesylate | This compound |
| Molecular Formula | C29H29F3N8O[2][3] | C30H33F3N8O4S[4][5] | C29H26D3F3N8O[1] |
| Molecular Weight | 562.6 g/mol [2][3] | 658.7 g/mol [4] | 565.61 g/mol [1] |
| CAS Number | 895519-90-1[2][3] | 895519-91-2[5][6] | Not available |
| Appearance | Solid[3] | Crystalline solid | Solid |
| Purity | ≥98%[3] | >97%[6] | Not specified |
| UV/Vis. | λmax: 239, 273 nm[3] | Not specified | Not specified |
| Solubility | Soluble in DMSO (~2 mg/ml), slightly soluble in ethanol and DMF. Soluble in PBS (pH 7.2) at ~0.25 mg/ml.[3] | Not specified | Not specified |
| Storage | -20°C[3] | -20°C for long term, 2-8°C for short term[6] | -20°C |
| Stability | ≥4 years at -20°C[3] | Not specified | Not specified |
Section 2: Hazard Identification and Safety Precautions
As a potent tyrosine kinase inhibitor, this compound should be handled with care. The following hazard information is based on the non-deuterated form.
GHS Classification (based on Flumatinib Mesylate):
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[5]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[5]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[5]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[5]
Precautionary Statements:
-
Prevention: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[5][7]
-
Response: If swallowed, call a poison center or doctor if you feel unwell. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Storage: Store locked up in a well-ventilated place. Keep container tightly closed.[6][7]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[7]
Section 3: Handling and Personal Protective Equipment (PPE)
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust formation.
Personal Protective Equipment:
-
Hand Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[6]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[6]
-
Skin and Body Protection: Wear a lab coat or other protective clothing.[6]
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.[6]
Hygiene Measures:
Section 4: Accidental Release Measures and First Aid
Accidental Release:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation.[6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[6]
-
Methods for Cleaning Up: Sweep up the solid material, place it in a suitable, closed container for disposal. Avoid generating dust.[6]
First Aid:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]
Section 5: Biological Activity and Signaling Pathway
Flumatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase.[8] It also shows inhibitory activity against platelet-derived growth factor receptor (PDGFR) and c-Kit.[2][4] This inhibition blocks the downstream signaling pathways that are crucial for the proliferation of cancer cells in diseases like chronic myeloid leukemia (CML).[2][4]
Caption: this compound inhibits Bcr-Abl, PDGFR, and c-Kit signaling.
Section 6: Experimental Protocols
Preparation of Stock Solutions:
-
Flumatinib is typically supplied as a solid.[3] To prepare a stock solution, dissolve the compound in an appropriate organic solvent such as DMSO, ethanol, or DMF.[3] For example, a stock solution in DMSO can be prepared at a concentration of approximately 2 mg/mL.[3] It is recommended to purge the solvent with an inert gas before dissolving the compound.[3]
Preparation of Aqueous Solutions:
-
For biological experiments, further dilutions from the stock solution into aqueous buffers or isotonic saline should be made.[3] Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[3]
-
Organic solvent-free aqueous solutions can be prepared by directly dissolving the solid in aqueous buffers, such as PBS (pH 7.2), to a solubility of approximately 0.25 mg/mL.[3] Aqueous solutions are not recommended for storage for more than one day.[3]
Caption: Workflow for preparing this compound solutions for experiments.
Section 7: Toxicological and Clinical Information
-
Human Metabolism: In humans, Flumatinib is metabolized primarily through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis.[9]
-
Adverse Events: In clinical studies, common adverse events associated with Flumatinib include hematologic toxicities, diarrhea, elevated creatinine levels, and hepatic insufficiency.[10] A phase III trial comparing Flumatinib to Imatinib found that diarrhea and alanine transaminase elevation were more frequent with Flumatinib.[8]
This technical guide is for informational purposes only and should not be considered a substitute for a formal Safety Data Sheet. Always consult the most up-to-date SDS for any chemical before use and follow all institutional safety protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flumatinib | C29H29F3N8O | CID 46848036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Flumatinib Mesylate | C30H33F3N8O4S | CID 46910592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. biocrick.com [biocrick.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Flumatinib versus Imatinib for Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia: A Phase III, Randomized, Open-label, Multi-center FESTnd Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Flumatinib in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Flumatinib in human plasma. The method utilizes Flumatinib-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time suitable for high-throughput analysis. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of Flumatinib.
Introduction
Flumatinib is a potent second-generation tyrosine kinase inhibitor (TKI) that targets the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1] It has shown significant efficacy in the treatment of CML, and its therapeutic window necessitates accurate and reliable methods for its quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies.[2][3] LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby improving the overall quality of the analytical data.
Mechanism of Action
Flumatinib exerts its antineoplastic effect by inhibiting the constitutively active BCR-ABL tyrosine kinase.[1] This aberrant kinase promotes the proliferation of leukemic cells and their resistance to apoptosis.[1] By blocking the ATP binding site of the kinase, Flumatinib inhibits the phosphorylation of downstream signaling proteins, thereby disrupting the signal transduction pathways that drive CML cell growth and survival.[1][4] This targeted inhibition leads to a reduction in leukemic cell counts and can induce hematologic and cytogenetic remission in CML patients.[1]
Experimental
Materials and Reagents
-
Flumatinib and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate
-
Human plasma (K2EDTA)
Sample Preparation
-
Thaw plasma samples and reference standards at room temperature.
-
Prepare a stock solution of Flumatinib and this compound in methanol.
-
Create a series of calibration standards and quality control (QC) samples by spiking the appropriate amount of Flumatinib stock solution into blank human plasma.
-
To 50 µL of plasma sample, calibrator, or QC, add 150 µL of the internal standard working solution (this compound in methanol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 5 mM Ammonium Acetate with 0.4% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Gradient: Isocratic at 60% B
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Run Time: 4.2 minutes[2]
Mass Spectrometry
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Flumatinib | 563.0 | 463.0 |
| This compound | 566.0 | 466.0 |
Note: The MRM transition for this compound is deduced based on the fragmentation pattern of Flumatinib, which involves the loss of the methylpiperazine moiety. The addition of three deuterium atoms increases the mass of both the precursor and the resulting product ion by 3 Da.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Flumatinib in human plasma.
Linearity
The method was linear over a concentration range of 0.400 to 400 ng/mL for Flumatinib.[2] The coefficient of determination (r²) was consistently ≥ 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high).
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Flumatinib | Low | < 8.5% | < 8.5% | ± 2.2% |
| Medium | < 8.5% | < 8.5% | ± 2.2% | |
| High | < 8.5% | < 8.5% | ± 2.2% |
Data adapted from a similar study.[2]
Recovery
The extraction recovery of Flumatinib from human plasma was consistent and reproducible across the different QC levels.
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for Flumatinib quantification.
Flumatinib Signaling Pathway
Caption: Flumatinib inhibits BCR-ABL signaling pathways.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of Flumatinib in human plasma. The use of a deuterated internal standard, this compound, ensures the reliability of the results. This method is well-suited for application in clinical and research settings to support the development and therapeutic monitoring of Flumatinib.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. texilajournal.com [texilajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Flumatinib in Human Plasma using LC-MS/MS with Flumatinib-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Flumatinib is a potent second-generation tyrosine kinase inhibitor (TKI) that has shown significant efficacy in the treatment of chronic myeloid leukemia (CML).[1] Accurate and reliable quantification of Flumatinib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note provides a detailed protocol for the determination of Flumatinib in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Flumatinib-d3, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle of the Method
This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in the positive ion Multiple Reaction Monitoring (MRM) mode. Flumatinib is quantified by the ratio of its peak area to that of the internal standard, this compound.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Flumatinib | Commercially Available | ≥98% purity |
| This compound | Commercially Available | ≥98% purity, isotopic purity ≥99% |
| Methanol | Fisher Scientific or equivalent | LC-MS Grade |
| Acetonitrile | Fisher Scientific or equivalent | LC-MS Grade |
| Formic Acid | Sigma-Aldrich or equivalent | LC-MS Grade |
| Ammonium Acetate | Sigma-Aldrich or equivalent | LC-MS Grade |
| Water | Milli-Q® or equivalent | Ultrapure |
| Human Plasma (K2EDTA) | BioIVT or equivalent | Pooled, drug-free |
Experimental Protocol
Stock and Working Solution Preparation
4.1.1. Flumatinib Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Flumatinib and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
4.1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution.
4.1.3. Flumatinib Working Solutions for Calibration Curve and Quality Controls: Prepare a series of working solutions by serially diluting the Flumatinib stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve and quality control (QC) samples.
4.1.4. This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to obtain a final concentration of 100 ng/mL.
Sample Preparation
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Add 50 µL of blank plasma, calibration standard, QC, or study sample to the appropriately labeled tubes.
-
Add 150 µL of the this compound internal standard working solution (100 ng/mL in methanol) to all tubes except the blank. To the blank tube, add 150 µL of methanol.
-
Vortex each tube for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
4.3.1. Liquid Chromatography:
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Isocratic: 60% Methanol, 40% 5mM Ammonium Acetate with 0.4% Formic Acid[2] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 5 minutes |
4.3.2. Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad™ 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Flumatinib | 563.2 | 463.3 | 150 | 35 |
| This compound | 566.2* | 463.3 | 150 | 35 |
*Disclaimer: The precursor ion for this compound is an estimated value assuming deuteration on the N-methyl group of the piperazine moiety. This value should be confirmed experimentally.
Data Analysis and Quantification
The concentration of Flumatinib in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding nominal concentrations. A linear regression with a weighting factor of 1/x² is typically used for the calibration. The concentrations of Flumatinib in the QC and unknown samples are then interpolated from this calibration curve.
Method Performance Characteristics (Expected)
The following table summarizes the expected performance characteristics of the method based on similar validated assays.[2]
Table 2: Expected Method Performance
| Parameter | Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| LLOQ | 1 ng/mL |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Recovery | >85% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under various storage and handling conditions (to be determined during validation) |
Experimental Workflow Diagram
Caption: Workflow for Flumatinib quantification in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Flumatinib in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this protocol suitable for regulated bioanalysis in support of clinical and non-clinical studies. It is recommended to perform a full method validation according to the relevant regulatory guidelines (e.g., FDA, EMA) before applying this protocol to the analysis of study samples.
References
- 1. Simultaneous determination of flumatinib and its two major metabolites in plasma of chronic myelogenous leukemia patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application of Flumatinib-d3 in Clinical Pharmacokinetic Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Flumatinib is a potent, second-generation breakpoint cluster region-abelson (BCR-ABL) tyrosine kinase inhibitor (TKI) utilized in the treatment of chronic myeloid leukemia (CML).[1][2] To accurately characterize its pharmacokinetic profile in clinical studies, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard (IS), such as Flumatinib-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-eluting, deuterated internal standard normalizes for variations in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision in the quantification of Flumatinib in biological matrices.
This document provides detailed application notes and protocols for the use of this compound in clinical pharmacokinetic studies of Flumatinib.
Mechanism of Action
Flumatinib exerts its antineoplastic effect by inhibiting the BCR-ABL tyrosine kinase, the hallmark of CML.[3] This inhibition blocks the downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells. Additionally, Flumatinib has been shown to inhibit other tyrosine kinases such as platelet-derived growth factor receptor (PDGFR) and c-Kit.[4][5]
Caption: Simplified signaling pathway of Flumatinib's mechanism of action.
Pharmacokinetic Profile of Flumatinib
Clinical studies have characterized the pharmacokinetic profile of Flumatinib following oral administration. The key parameters are summarized in the tables below. Flumatinib is metabolized in the liver, with the major circulating metabolites being N-desmethyl flumatinib (M1) and an amide hydrolysis product (M3).[6]
Table 1: Single-Dose Pharmacokinetic Parameters of Flumatinib in CML Patients[1][2]
| Parameter | 400 mg (n=14) | 600 mg (n=15) |
| Cmax (ng/mL) | 38.0 ± 12.5 | 61.9 ± 50.0 |
| Tmax (hr) | 2.0 (median) | 2.0 (median) |
| AUC0-t (ng·h/mL) | 536.3 ± 179.9 | 746.7 ± 534.7 |
| AUC0-∞ (ng·h/mL) | 564.3 ± 196.7 | 777.4 ± 550.2 |
| t1/2 (hr) | 16.0 | 16.9 |
Table 2: Multiple-Dose Pharmacokinetic Parameters of Flumatinib in CML Patients (Steady State)[1][7]
| Parameter | 400 mg (once daily) | 600 mg (once daily) |
| Accumulation Ratio | ~4.1-fold | ~3.4-fold |
Experimental Protocol: Quantification of Flumatinib in Human Plasma using this compound by LC-MS/MS
This protocol is adapted from validated methods for Flumatinib and other tyrosine kinase inhibitors, incorporating this compound as the internal standard.
Materials and Reagents
-
Flumatinib analytical standard
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Human plasma (blank, from healthy volunteers)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Flumatinib and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Flumatinib stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 50 ng/mL.
Sample Preparation
Caption: Workflow for plasma sample preparation.
LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium acetate with 0.4% formic acid in water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 60% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Parameter | Flumatinib | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 563 | 566 |
| Product Ion (m/z) | 463 | 466 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | Optimized for the instrument | Optimized for the instrument |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of Flumatinib and this compound in blank plasma from at least six different sources.
-
Linearity: A linear calibration curve should be established over the expected concentration range in plasma (e.g., 0.4 - 400 ng/mL). The coefficient of determination (r²) should be ≥ 0.99.
-
Precision and Accuracy: Intra- and inter-day precision (as relative standard deviation, RSD) should be ≤ 15% (≤ 20% at the lower limit of quantification, LLOQ). Accuracy (as relative error, RE) should be within ±15% (±20% at the LLOQ).
-
Recovery and Matrix Effect: Consistent and reproducible recovery of Flumatinib and this compound from plasma. The matrix effect should be assessed to ensure it does not impact quantification.
-
Stability: Stability of Flumatinib in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
| Parameter | Flumatinib |
| Linearity Range (ng/mL) | 0.400 - 400 |
| Intra-day Precision (%RSD) | < 8.5 |
| Inter-day Precision (%RSD) | < 8.5 |
| Accuracy (%RE) | ± 2.2 |
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalysis provides a highly selective, sensitive, and accurate method for the quantification of Flumatinib in clinical pharmacokinetic studies. This robust methodology is crucial for understanding the absorption, distribution, metabolism, and excretion of Flumatinib, thereby supporting optimal dose selection and patient management in the treatment of CML. The detailed protocols and data presented herein serve as a valuable resource for researchers and clinicians in the field of oncology drug development.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Pharmacokinetics of single- and multiple-dose flumatinib in patients with chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of flumatinib and its two major metabolites in plasma of chronic myelogenous leukemia patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Incorporating Flumatinib Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumatinib is a potent, orally bioavailable tyrosine kinase inhibitor (TKI) that targets the BCR-ABL fusion protein, platelet-derived growth factor receptor (PDGFR), and mast/stem cell growth factor receptor (c-Kit).[1] Its efficacy in chronic myeloid leukemia (CML) and against certain TKI-resistant mutations makes it and its derivatives, such as the deuterated analog Flumatinib-d3, valuable tools in drug discovery and development.[2][3] While this compound is often utilized as an internal standard in pharmacokinetic studies, its structural similarity to Flumatinib allows for its incorporation into high-throughput screening (HTS) assays to identify novel kinase inhibitors or to characterize off-target effects.
These application notes provide a framework for developing and implementing robust HTS assays for compounds like Flumatinib and its derivatives, focusing on both biochemical and cell-based approaches. The protocols are designed to be adaptable to specific laboratory instrumentation and research goals.
Signaling Pathways of Flumatinib Targets
Flumatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cell proliferation and survival. Understanding these pathways is crucial for designing relevant screening assays.
Upon activation by their respective ligands (or constitutively in the case of BCR-ABL), these receptor tyrosine kinases dimerize and autophosphorylate, creating docking sites for downstream signaling proteins. This initiates cascades, such as the RAS/MAPK and PI3K/AKT pathways, which ultimately drive cell growth, proliferation, and survival.[4]
High-Throughput Screening (HTS) Campaign Workflow
A typical HTS campaign to identify novel inhibitors of Flumatinib's target kinases involves several stages, from assay development to hit validation.
Data Presentation: HTS Assay Performance and Results
The quality and reliability of an HTS assay are determined by statistical parameters such as the Z'-factor and the signal-to-background (S/B) ratio. The Z'-factor is a measure of the statistical effect size and is used to gauge the suitability of an assay for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent.
Table 1: Example Performance Metrics for a Biochemical Kinase Assay
| Parameter | Value | Interpretation |
| Z'-Factor | 0.82 | Excellent separation between positive and negative controls. |
| Signal-to-Background (S/B) | 15 | Robust signal window. |
| CV of Controls | < 5% | High precision and reproducibility. |
| DMSO Tolerance | ≤ 1% | Assay is tolerant to the compound solvent. |
Table 2: Illustrative Primary Screening and Dose-Response Data
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Hit Confirmation | IC50 (µM) |
| Control (Flumatinib) | 98.5 | Confirmed | 0.025 |
| Compound A | 85.2 | Confirmed | 1.2 |
| Compound B | 45.7 | Not Confirmed | > 50 |
| Compound C | 92.1 | Confirmed | 0.8 |
Experimental Protocols
Protocol 1: Biochemical TR-FRET Kinase Assay (e.g., LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of a target kinase (e.g., c-Kit, PDGFR, or ABL1). The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase.
Materials:
-
Recombinant human kinase (e.g., c-Kit, PDGFR, ABL1)
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho-specific antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 10 mM EDTA in assay buffer)
-
Test compounds (including this compound as a potential reference) dissolved in DMSO
-
Low-volume 384-well assay plates (e.g., white, solid bottom)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate. Also, include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution in assay buffer.
-
Prepare a 2X substrate/ATP solution in assay buffer. The optimal concentrations of kinase, substrate, and ATP should be predetermined in the assay development phase.
-
Add 5 µL of the 2X kinase solution to each well containing the compounds and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need optimization.
-
-
Detection:
-
Prepare a 2X detection solution containing the terbium-labeled antibody and EDTA in stop solution.
-
Add 10 µL of the 2X detection solution to each well to stop the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 620 nm for terbium) after excitation at ~340 nm.
-
Calculate the TR-FRET ratio (Acceptor/Donor) and then determine the percent inhibition for each compound.
-
Protocol 2: Cell-Based Proliferation Assay
This protocol measures the ability of a compound to inhibit the proliferation of a cancer cell line that is dependent on the activity of one of Flumatinib's target kinases (e.g., K562 cells for BCR-ABL).
Materials:
-
K562 (CML) or other suitable cancer cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (including this compound) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
384-well clear-bottom, white-walled assay plates
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase and adjust the cell density to a predetermined optimal concentration (e.g., 2,000 cells/well) in the cell culture medium.
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Add 10 µL of the diluted compounds to the respective wells. Include vehicle controls (DMSO) and a positive control for cell death (e.g., staurosporine).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation relative to the vehicle control.
-
Conclusion
The provided application notes and protocols offer a robust starting point for researchers interested in high-throughput screening of tyrosine kinase inhibitors related to Flumatinib. By leveraging established HTS technologies such as TR-FRET and cell-based proliferation assays, it is possible to efficiently screen large compound libraries to identify novel modulators of BCR-ABL, c-Kit, and PDGFR. Careful assay development and validation are paramount to ensure the generation of high-quality, actionable data in the quest for new therapeutic agents.
References
- 1. Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Discovery of novel PDGFR inhibitors targeting non-small cell lung cancer using a multistep machine learning assisted hybrid virtual screening approach ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06975G [pubs.rsc.org]
Application Note: Quantification of Flumatinib and its Major Metabolites in Human Plasma using a Validated LC-MS/MS Method with Flumatinib-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous quantification of Flumatinib and its two major metabolites, N-desmethyl Flumatinib (M1) and amide hydrolysis product (M3), in human plasma. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a stable isotope-labeled internal standard, Flumatinib-d3, to ensure high accuracy and precision. The protocol described herein is intended for researchers, scientists, and drug development professionals involved in the pharmacokinetic and metabolic studies of Flumatinib.
Introduction
Flumatinib is a potent second-generation tyrosine kinase inhibitor developed for the treatment of chronic myeloid leukemia (CML).[1] Understanding its metabolic fate is crucial for optimizing therapeutic regimens and managing potential drug-drug interactions. In humans, Flumatinib is primarily metabolized through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis.[2][3] The major circulating metabolites are N-desmethyl Flumatinib (M1) and an amide hydrolysis product (M3).[4]
Accurate quantification of Flumatinib and its metabolites in biological matrices is essential for pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and effectively corrects for variations in sample preparation and matrix effects, leading to more reliable data.[1][2] This application note details a validated LC-MS/MS method for the simultaneous determination of Flumatinib, M1, and M3 in human plasma, employing this compound as the internal standard.
Metabolic Pathway of Flumatinib
The primary metabolic pathways for Flumatinib involve Phase I reactions, including N-demethylation to form M1 and amide bond cleavage to produce M3.[2]
Figure 1: Major metabolic pathways of Flumatinib.
Experimental Protocols
Materials and Reagents
-
Flumatinib analytical standard
-
N-desmethyl Flumatinib (M1) analytical standard
-
Amide hydrolysis product (M3) analytical standard
-
This compound (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Ultrapure water
Instrumentation
-
A validated LC-MS/MS system, such as a Shimadzu Nexera X2 UPLC system coupled with a Sciex Triple Quad™ 6500+ mass spectrometer, or an equivalent system.
-
Analytical column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended.[5]
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Flumatinib, M1, M3, and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Flumatinib, M1, and M3 stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curves and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.
Sample Preparation
A protein precipitation method is employed for its simplicity and efficiency.[4]
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls, and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in methanol) to each tube.
-
Vortex mix for 1 minute to precipitate plasma proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 5 mM Ammonium acetate with 0.4% formic acid in water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 60% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 4.5 minutes |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Dwell Time | 100 ms |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) |
| Flumatinib | 563.3 | 463.2 |
| M1 | 549.3 | 463.2 |
| M3 | 303.1 | 175.1 |
| This compound | 566.3 | 466.2 |
Method Validation
The analytical method should be validated according to the guidelines of the FDA or EMA for bioanalytical method validation.[7] Key validation parameters include:
-
Linearity: The method demonstrated linearity over the concentration ranges of 0.400-400 ng/mL for Flumatinib, 0.100-100 ng/mL for M1, and 0.200-200 ng/mL for M3.[4]
-
Accuracy and Precision: Intra- and inter-day precision should be less than 15% (RSD), and accuracy should be within ±15% of the nominal concentration.[4]
-
Selectivity and Specificity: No significant interfering peaks should be observed at the retention times of the analytes and the internal standard in blank plasma samples.
-
Matrix Effect: The matrix effect should be assessed to ensure that the ionization of the analytes is not suppressed or enhanced by endogenous plasma components.
-
Recovery: The extraction recovery of the analytes and internal standard should be consistent and reproducible.
-
Stability: The stability of the analytes in plasma should be evaluated under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
Experimental Workflow
Figure 2: Experimental workflow for the quantification of Flumatinib and its metabolites.
Quantitative Data
The following tables summarize the pharmacokinetic parameters of Flumatinib, M1, and M3 in human plasma following oral administration.
Table 1: Pharmacokinetic Parameters of Flumatinib and its Metabolites (Single Dose) [8][9]
| Parameter | Flumatinib (400 mg) | Flumatinib (600 mg) | M1 (400 mg) | M1 (600 mg) | M3 (400 mg) | M3 (600 mg) |
| Cmax (ng/mL) | 38.0 ± 12.5 | 61.9 ± 50.0 | 3.8 ± 1.5 | 5.8 ± 3.8 | 11.0 ± 3.9 | 15.1 ± 7.9 |
| Tmax (hr) | 2.0 | 2.0 | 4.0 | 4.0 | 4.0 | 4.0 |
| AUC0-t (ng·h/mL) | 536.3 ± 179.9 | 746.7 ± 534.7 | 73.1 ± 27.9 | 104.5 ± 69.3 | 220.2 ± 76.8 | 285.8 ± 141.6 |
| AUC0-∞ (ng·h/mL) | 564.3 ± 196.7 | 777.4 ± 550.2 | - | - | - | - |
| t1/2 (hr) | 16.0 | 16.9 | - | - | - | - |
Data are presented as mean ± standard deviation or median for Tmax.
Table 2: Linearity and Precision of the LC-MS/MS Method [4]
| Analyte | Linear Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Flumatinib | 0.400 - 400 | < 8.5% | < 8.5% | ± 2.2% |
| M1 | 0.100 - 100 | < 9.8% | < 9.8% | ± 6.0% |
| M3 | 0.200 - 200 | < 10.6% | < 10.6% | ± 9.9% |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and robust tool for the simultaneous quantification of Flumatinib and its major metabolites, M1 and M3, in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the highest level of accuracy and precision, which is critical for pharmacokinetic and clinical studies. This detailed protocol can be readily implemented in a bioanalytical laboratory to support the development and clinical application of Flumatinib.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. scispace.com [scispace.com]
- 3. Metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN111072636A - Synthesis method of flumatinib - Google Patents [patents.google.com]
- 5. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of single- and multiple-dose flumatinib in patients with chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flumatinib-d3 for In Vitro Drug Metabolism Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flumatinib is a potent, second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2][3] Understanding the metabolic fate of new chemical entities like flumatinib is a critical component of drug development, providing insights into pharmacokinetic profiles and potential drug-drug interactions. In vitro metabolism assays, commonly using human liver microsomes (HLMs) or hepatocytes, are standard methods for this purpose.[4][5][6]
The precision and accuracy of these assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS).[7][8] Flumatinib-d3, a deuterated analog of flumatinib, is an ideal SIL-IS for such studies. It co-elutes with the parent drug, compensating for variations in sample processing and matrix effects, thereby ensuring robust and reliable quantification.[7][9] This document provides detailed protocols for using this compound in the in vitro metabolic stability assessment of flumatinib.
Protocol 1: Metabolic Stability of Flumatinib in Human Liver Microsomes (HLM)
Objective: To determine the in vitro metabolic stability of flumatinib by measuring its rate of disappearance in the presence of human liver microsomes. This compound is used as an analytical internal standard to ensure accurate quantification by LC-MS/MS.
Experimental Workflow Diagram
References
- 1. Pharmacokinetics of single- and multiple-dose flumatinib in patients with chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Flumatinib Mesylate used for? [synapse.patsnap.com]
- 3. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bioivt.com [bioivt.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 9. texilajournal.com [texilajournal.com]
Application Notes and Protocols for the Quantitative Analysis of Flumatinib and its Internal Standard by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) targeting the BCR-ABL fusion protein, platelet-derived growth factor receptor (PDGFR), and c-Kit.[1] It is primarily used in the treatment of chronic myeloid leukemia (CML).[2] Accurate and precise quantification of Flumatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the quantitative analysis of Flumatinib using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While a deuterated internal standard, Flumatinib-d3, is ideal for LC-MS/MS analysis, published methods commonly utilize other internal standards such as a structurally related compound or a deuterated version of another TKI. This protocol will detail the use of a commonly cited internal standard.
Quantitative Mass Spectrometry Parameters
The following tables summarize the optimized mass spectrometry parameters for the detection and quantification of Flumatinib and a suitable internal standard. The parameters are for use with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
Table 1: Mass Spectrometry Parameters for Flumatinib
| Parameter | Value |
| Precursor Ion (Q1) | 563 m/z |
| Product Ion (Q3) | 463 m/z |
| Polarity | Positive |
| Ionization Mode | Electrospray Ionization (ESI) |
Source:[2]
Table 2: Mass Spectrometry Parameters for a suitable Internal Standard (HHGV-E)
| Parameter | Value |
| Precursor Ion (Q1) | 529 m/z |
| Product Ion (Q3) | 429 m/z |
| Polarity | Positive |
| Ionization Mode | Electrospray Ionization (ESI) |
Source:[2]
Experimental Protocol: Quantitative Analysis of Flumatinib in Human Plasma
This protocol outlines a validated method for the determination of Flumatinib in human plasma using LC-MS/MS.
Materials and Reagents
-
Flumatinib analytical standard
-
Internal Standard (e.g., HHGV-E)
-
Methanol (HPLC grade)
-
Ammonium acetate (ACS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., heparin)
-
Ultrapure water
Sample Preparation: Protein Precipitation
-
Thaw plasma samples to room temperature.
-
To 50 µL of plasma, add 150 µL of methanol containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Isocratic elution with Methanol : 5mM Ammonium Acetate : Formic Acid (60:40:0.4, v/v/v)[2]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 38 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ion Source: Electrospray Ionization (ESI) in positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Signaling Pathways of Flumatinib
Flumatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The following diagrams illustrate the mechanism of action of Flumatinib.
Caption: Experimental workflow for Flumatinib quantification.
Caption: Flumatinib mechanism of action.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Separation of Flumatinib from Flumatinib-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) based separation of Flumatinib from its deuterated internal standard, Flumatinib-d3.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Flumatinib and this compound in a question-and-answer format.
Q1: Why am I observing poor resolution or complete co-elution of Flumatinib and this compound peaks?
A1: This is a common issue when using deuterated internal standards due to the "deuterium isotope effect," which can cause slight differences in retention times. Here are the potential causes and solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Inappropriate Mobile Phase Composition | Modify the organic-to-aqueous ratio. A lower percentage of organic solvent (e.g., methanol or acetonitrile) can enhance the separation of isotopologues.[1] | Increased separation factor between Flumatinib and this compound. |
| Suboptimal Organic Solvent | If using acetonitrile, consider switching to methanol. Methanol can sometimes offer different selectivity for deuterated and non-deuterated compounds. | Altered retention times and potentially improved resolution. |
| Inadequate Column Chemistry | Ensure you are using a high-resolution C18 column with a small particle size (e.g., ≤ 3 µm). | Sharper peaks and better separation efficiency. |
| Isocratic Elution Too Strong | If using an isocratic method, decrease the percentage of the organic solvent. Alternatively, develop a shallow gradient elution method. | Improved resolution by allowing more interaction time with the stationary phase. |
Q2: My peaks for Flumatinib and/or this compound are tailing. What should I do?
A2: Peak tailing can compromise peak integration and accuracy. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Secondary Silanol Interactions | Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase, or ensure the mobile phase pH is appropriate for Flumatinib (a basic compound). | Symmetrical peak shape and improved peak efficiency. |
| Column Contamination | Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol). | Restoration of peak shape and column performance. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. | Sharper, more symmetrical peaks. |
| Column Void | Replace the analytical column if it has been used extensively or subjected to high pressures. | Restoration of expected peak shape and retention time. |
Q3: I'm observing a drift or sudden shift in the retention times of my analytes. What could be the cause?
A3: Retention time instability can affect the reliability of your results. Here are some common causes and how to address them.
| Potential Cause | Recommended Solution | Expected Outcome |
| Mobile Phase Inconsistency | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. | Stable and reproducible retention times. |
| Column Temperature Fluctuation | Use a column oven to maintain a constant and consistent column temperature. | Consistent retention times across analytical runs. |
| Pump Malfunction or Leak | Check the pump for pressure fluctuations and inspect for any leaks in the system. | Stable baseline and reproducible retention times. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. | Consistent retention times from the first injection. |
Frequently Asked Questions (FAQs)
Q1: What is the deuterium isotope effect and how does it affect my chromatography?
A1: The deuterium isotope effect is a phenomenon where the substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, including its lipophilicity.[1][2] In reversed-phase chromatography, this can lead to small differences in retention times between the deuterated (this compound) and non-deuterated (Flumatinib) compounds.[1] This effect can be either "normal" (deuterated compound elutes earlier) or "inverse" (deuterated compound elutes later), depending on the specific interactions with the stationary and mobile phases.[2]
Q2: Is a deuterated internal standard like this compound the best choice for this analysis?
A2: Yes, a stable isotope-labeled internal standard, such as this compound, is generally the preferred choice for quantitative LC-MS/MS analysis.[3] It closely mimics the analyte's behavior during sample preparation and ionization, effectively compensating for matrix effects and variations in extraction recovery.[2][3]
Q3: What are the recommended starting conditions for the chromatographic separation of Flumatinib and this compound?
A3: Based on validated methods for Flumatinib analysis, a good starting point would be a C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and an aqueous buffer (e.g., 5mM ammonium acetate with 0.4% formic acid).[4] An isocratic elution with a mobile phase composition of approximately 60:40 (organic:aqueous) can be a good starting point.[4]
Q4: How can I confirm if the observed peak shift is due to the deuterium isotope effect?
A4: To confirm the deuterium isotope effect, you can inject solutions of Flumatinib and this compound separately to determine their individual retention times under the same chromatographic conditions. A consistent, small difference in retention times between the two compounds across multiple runs would be indicative of the isotope effect.
Q5: What mass transitions should I monitor for Flumatinib and this compound?
A5: For Flumatinib, the transition m/z 563 → m/z 463 has been reported.[4] For this compound, the precursor ion will be shifted by +3 Da (m/z 566). The product ion may or may not be shifted, depending on the position of the deuterium labels. You will need to optimize the MS/MS parameters for this compound to determine the most abundant and stable product ion.
Experimental Protocols
Optimized Chromatographic Separation of Flumatinib and this compound
This protocol provides a starting point for developing a robust separation method.
1. Materials and Reagents:
-
Flumatinib and this compound reference standards
-
HPLC-grade methanol and acetonitrile
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (for matrix-matched standards and QCs)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of methanol containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
| Parameter | Recommended Condition |
| Column | C18 (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.4% Formic Acid |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Gradient | 40% B for 0.5 min, 40-90% B in 2.5 min, hold at 90% B for 1 min, return to 40% B in 0.1 min, and re-equilibrate for 1.9 min. |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Flumatinib: m/z 563 → 463; this compound: m/z 566 → [To be optimized] |
| Dwell Time | 100 ms |
5. Data Analysis:
-
Integrate the peak areas for both Flumatinib and this compound.
-
Calculate the peak area ratio (Flumatinib/Flumatinib-d3).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Flumatinib in the unknown samples from the calibration curve.
Visualizations
Caption: Troubleshooting workflow for chromatographic issues.
Caption: Experimental workflow for Flumatinib analysis.
References
- 1. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of flumatinib and its two major metabolites in plasma of chronic myelogenous leukemia patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in Flumatinib-d3 analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in the analysis of Flumatinib-d3.
Frequently Asked Questions (FAQs)
Category: Peak Tailing
Q1: Why is my this compound peak tailing?
Peak tailing, where the back half of the peak is drawn out, is a common issue when analyzing basic compounds like this compound. The primary cause is secondary retention mechanisms, where the analyte interacts with more than one site on the stationary phase.[1] Since this compound is a basic compound due to its piperazine and pyridine groups, it is prone to strong interactions with ionized residual silanol groups on the surface of silica-based reversed-phase columns.[1][2][3][4] These interactions delay the elution of a portion of the analyte molecules, resulting in a tailing peak.[1][5]
Other potential causes for peak tailing include:
-
High Mobile Phase pH: A mobile phase pH above 3 can lead to the deprotonation of silanol groups, increasing their interaction with basic analytes.[1][3]
-
Column Contamination or Degradation: Accumulation of contaminants at the column inlet or the creation of a void at the head of the column can disrupt the packing bed and cause tailing.[2][5][6]
-
Extra-Column Volume: Excessive tubing length or wide-bore tubing between the column and the detector can cause the separated peak to broaden and tail.[2][3]
-
Sample Overload: Injecting too much sample mass can saturate the stationary phase.[2][5][7]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[4][5]
Q2: How can I improve the peak shape of my tailing this compound peak?
To improve a tailing peak, you need to minimize the secondary interactions. Here are several strategies:
-
Adjust Mobile Phase pH: Operate at a lower pH (e.g., pH < 3). This ensures the silanol groups on the silica are fully protonated, minimizing their ability to interact with the basic this compound molecule.[1][5]
-
Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase.[5] TEA interacts strongly with the active silanol sites, effectively shielding them from the analyte.[5]
-
Select a Different Column:
-
Reduce Sample Amount: Dilute your sample or reduce the injection volume to check for mass overload.[5][7]
-
Ensure Solvent Compatibility: Whenever possible, dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.[5]
-
Check System Hardware: Replace the column to see if the problem is due to column degradation or a void.[1][5] Also, minimize extra-column volume by using shorter, narrower internal diameter tubing.[3][8]
Category: Peak Fronting
Q3: What causes my this compound peak to show fronting?
Peak fronting, where the front of the peak is sloped or appears as a "shark fin," is less common than tailing but indicates that some analyte molecules are moving through the column faster than the main band.[9][10] The most common cause is column overload, either by injecting too high a concentration (mass overload) or too large a volume (volume overload).[9][10][11]
Other potential causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the analyte can travel too quickly at the start, leading to a distorted, fronting peak.[2][9]
-
Low Column Temperature: In some cases, a column temperature that is too low can contribute to fronting.[8][10]
-
Column Degradation: Poor column packing or a collapsed column bed can create channels that allow the analyte to move through unevenly.[9]
Q4: How do I troubleshoot a fronting peak in my this compound analysis?
Troubleshooting peak fronting typically involves addressing overload and solvent issues:
-
Dilute the Sample: The easiest way to check for mass overload is to dilute your sample (e.g., by a factor of 10) and reinject it. If the peak shape improves, the original sample was too concentrated.[10][11]
-
Reduce Injection Volume: To check for volume overload, simply inject a smaller volume.[9][11]
-
Match Sample Solvent to Mobile Phase: Prepare your sample by dissolving it in the initial mobile phase.[8][9] This ensures the analyte is introduced to the column under compatible conditions.
-
Increase Column Temperature: Slightly increasing the column temperature can sometimes improve peak shape, as it lowers mobile phase viscosity and can improve mass transfer.[8][12][13] However, do not exceed the column manufacturer's recommended temperature limit.[14]
-
Inspect and Replace Column: If the problem persists and is observed for all peaks, it could indicate physical damage to the column packing, requiring column replacement.[9]
Troubleshooting Workflows
The following diagrams illustrate logical steps for troubleshooting poor peak shapes.
Caption: A logical workflow for diagnosing the root causes of peak tailing.
Caption: A logical workflow for diagnosing the root causes of peak fronting.
Data & Experimental Protocols
Table 1: Typical Analytical HPLC Column Loading Capacities
Sample overload is a frequent cause of peak distortion.[2][10] Use this table as a general guide to avoid mass overload. Actual capacity can vary by stationary phase and analyte.
| Column ID (mm) | Typical Max. Sample Mass per Peak (µg) | Typical Max. Injection Volume (µL) |
| 4.6 | 50 - 500 | 100 |
| 3.0 | 20 - 200 | 40 |
| 2.1 | 10 - 100 | 20 |
| 1.0 | 2 - 20 | 5 |
| (Data generalized from standard HPLC practices) |
Protocol 1: General Purpose LC-MS/MS Method for this compound (Starting Point)
This protocol is a suggested starting point for method development, based on validated methods for similar tyrosine kinase inhibitors.[15][16][17] Optimization will be required.
1. Chromatographic Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, <3 µm particle size).[15][16]
-
Mobile Phase A: 0.1% Formic Acid in Water.[16] (Note: An acidic modifier is crucial to control peak shape for basic compounds like Flumatinib).
-
Gradient: 5% B to 95% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min.[16]
-
Column Temperature: 40 °C.[18] A stable, elevated temperature helps ensure reproducibility and can improve peak shape.[12][13][14]
-
Injection Volume: 5 µL.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum sample, add 500 µL of Acetonitrile containing the internal standard.[15]
-
Vortex the mixture for 1 minute to precipitate proteins.[15]
-
Centrifuge at >9500 x g for 5 minutes.[15]
-
Transfer the supernatant to an autosampler vial for injection.
3. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its non-deuterated analog (if used as an internal standard) to identify the optimal precursor and product ions.
Protocol 2: Testing for Column Overload
-
Prepare a Sample Series: Prepare your this compound sample at its normal concentration. Then, prepare a series of dilutions from this stock, for example, 1:2, 1:5, and 1:10 in the mobile phase.
-
Inject Sequentially: Inject a constant volume of each sample, starting with the most dilute and moving to the most concentrated.
-
Analyze Peak Shape: Observe the peak shape in the resulting chromatograms. If the peak shape is symmetrical and sharp at lower concentrations but becomes broad, tailing, or fronting at higher concentrations, your original sample is overloaded.[7]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. support.waters.com [support.waters.com]
- 5. i01.yizimg.com [i01.yizimg.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. m.youtube.com [m.youtube.com]
- 11. restek.com [restek.com]
- 12. avantorsciences.com [avantorsciences.com]
- 13. How does increasing column temperature affect LC methods? [sciex.com]
- 14. Restek - Blog [restek.com]
- 15. research.rug.nl [research.rug.nl]
- 16. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. chromtech.com [chromtech.com]
Technical Support Center: Enhancing Flumatinib Detection with Flumatinib-d3
Welcome to the technical support center for the sensitive detection of Flumatinib using Flumatinib-d3 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshoot common issues, and answer frequently asked questions related to the bioanalysis of Flumatinib.
The Role of this compound in Improving Sensitivity and Accuracy
In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accurate and reproducible results.[1] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. This is because its physicochemical properties are nearly identical to the analyte, Flumatinib. This similarity ensures that any variability encountered during sample preparation (e.g., extraction) and analysis (e.g., ionization suppression or enhancement in the mass spectrometer) affects both the analyte and the internal standard to the same extent. By using the ratio of the analyte signal to the internal standard signal for quantification, these variations are effectively normalized, leading to a significant improvement in the precision and accuracy of the measurement.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of a structural analog as an internal standard?
A1: this compound is a stable isotope-labeled version of Flumatinib, meaning it has the same chemical structure but with three deuterium atoms replacing three hydrogen atoms. This makes its chemical and physical behavior during sample extraction and chromatographic separation virtually identical to Flumatinib. Structural analogs, while similar, can have different extraction recoveries and chromatographic retention times, and may be affected differently by matrix effects in the mass spectrometer. Therefore, this compound provides more accurate correction for experimental variability, leading to higher data quality.
Q2: What is the expected mass difference between Flumatinib and this compound?
A2: The mass difference is 3 Daltons due to the replacement of three protons and three neutrons with three deuterons. This mass difference is easily resolved by a tandem mass spectrometer, allowing for simultaneous detection without cross-talk between the analyte and the internal standard.
Q3: Can the deuterium atoms on this compound exchange back to hydrogen during sample processing?
A3: The potential for deuterium-hydrogen exchange exists, particularly if the deuterium atoms are located on exchangeable sites (like -OH, -NH, or -SH groups) and the sample is subjected to harsh pH conditions. However, stable isotope-labeled standards are typically designed with deuterium labels on non-labile positions (C-H bonds) to minimize this risk. It is crucial to be aware of the labeling position on your this compound standard.
Q4: How do I determine the optimal concentration of this compound to use?
A4: The concentration of the internal standard should be consistent across all samples (including calibration standards and quality controls) and should produce a stable and reproducible signal in the mass spectrometer. A common practice is to use a concentration that is in the mid-range of the calibration curve for Flumatinib.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in this compound signal across samples | 1. Inconsistent addition of the internal standard. 2. Poor mixing of the internal standard with the sample. 3. Degradation of this compound during sample storage or processing. | 1. Use a calibrated pipette and ensure consistent technique when adding the IS solution. 2. Vortex each sample thoroughly after adding the internal standard. 3. Check the stability of this compound under your experimental conditions (e.g., temperature, pH). |
| No or very low signal for Flumatinib and/or this compound | 1. Incorrect mass spectrometer settings (MRM transitions). 2. Suboptimal ionization source conditions. 3. Poor extraction recovery. 4. Clogged LC system or column. | 1. Verify the precursor and product ion m/z values for both Flumatinib and this compound. 2. Optimize source parameters (e.g., temperature, gas flows, spray voltage). 3. Evaluate and optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction). 4. Perform system maintenance and check for blockages. |
| Interference peak at the retention time of Flumatinib or this compound | 1. Contamination from the biological matrix. 2. Cross-talk from other compounds in the sample. 3. Isotopic contribution from Flumatinib to the this compound signal (if high concentrations of Flumatinib are present). | 1. Improve chromatographic separation to resolve the interference. 2. Check for co-eluting metabolites or other medications. 3. Ensure the purity of the this compound standard. |
| Non-linear calibration curve | 1. Saturation of the detector at high concentrations. 2. Suboptimal integration of the chromatographic peaks. 3. Inaccurate preparation of calibration standards. | 1. Dilute samples with high concentrations to fall within the linear range. 2. Review and adjust peak integration parameters. 3. Carefully prepare fresh calibration standards and verify their concentrations. |
Experimental Protocol: Quantification of Flumatinib in Human Plasma
This protocol is adapted from a validated method for the determination of Flumatinib in human plasma and modified for the use of this compound as the internal standard.
1. Preparation of Stock and Working Solutions
-
Flumatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Flumatinib in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Flumatinib Working Solutions: Serially dilute the Flumatinib stock solution with methanol to prepare working solutions for calibration standards and quality controls.
-
This compound Working Solution (e.g., 500 ng/mL): Dilute the this compound stock solution with methanol.
2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution and vortex briefly.
-
Add 180 µL of methanol to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Parameters
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol : 5mM Ammonium Acetate : Formic Acid (60:40:0.4, v/v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | API 4000 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Flumatinib: m/z 563 → 463 this compound: m/z 566 → 466 (Hypothetical) |
| Collision Energy | Optimize for your instrument |
| Dwell Time | 200 ms |
Quantitative Data Summary
The following tables present representative data from a validated LC-MS/MS method for Flumatinib, demonstrating the level of performance achievable.
Table 1: Calibration Curve and LLOQ
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Flumatinib | 0.400 - 400 | 0.400 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| Flumatinib | 0.800 | < 8.5% | ± 2.2% | < 8.5% | ± 2.2% |
| 32.0 | < 8.5% | ± 2.2% | < 8.5% | ± 2.2% | |
| 320 | < 8.5% | ± 2.2% | < 8.5% | ± 2.2% |
(Data adapted from Yang et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2012)[1]
Visualizations
Caption: Experimental workflow for Flumatinib quantification.
References
Technical Support Center: Flumatinib-d3 in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Flumatinib-d3, a deuterated internal standard, in biological matrices. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard, and why is it used in bioanalysis?
A deuterated internal standard (IS) is a form of a drug molecule where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. In quantitative bioanalysis using methods like liquid chromatography-mass spectrometry (LC-MS/MS), a known amount of the deuterated IS, such as this compound, is added to all samples, including calibration standards and quality controls. Its primary purpose is to compensate for variability during sample preparation and analysis, such as extraction inconsistencies, injection volume variations, and matrix effects.[1] Since the deuterated IS is chemically very similar to the analyte (Flumatinib), it is expected to behave similarly during the analytical process, thus improving the accuracy and precision of the measurement of the analyte.
Q2: What are the common factors that can affect the stability of this compound in biological matrices?
The stability of this compound in biological matrices can be influenced by several factors, similar to those affecting other drugs and their metabolites.[2][3] These include:
-
Temperature: Elevated temperatures can accelerate the degradation of the internal standard.[3][4]
-
pH: Changes in the pH of the biological matrix can alter the ionization state and susceptibility to hydrolysis.[4]
-
Enzymatic Degradation: Enzymes present in biological matrices like plasma can metabolize the internal standard.[2]
-
Oxidation: The presence of oxidizing agents can lead to the chemical degradation of the molecule.[2]
-
Light Exposure: Photodegradation can occur if the samples are not protected from light.[2]
-
Matrix Composition: The specific components of the biological matrix (e.g., plasma, blood, urine) can interact with the internal standard and affect its stability.
Q3: Can the deuterium label on this compound be lost?
While the carbon-deuterium bond is generally stronger than the carbon-hydrogen bond, there are instances where back-exchange of deuterium for hydrogen can occur. This is more likely if the deuterium atoms are located on heteroatoms (like -OH, -NH, -SH) or on a carbon atom adjacent to a carbonyl group. For this compound, it is crucial to know the position of the deuterium labels to assess the risk of back-exchange under specific pH or sample processing conditions.
Q4: How does the stability of this compound impact the bioanalytical results?
Inconsistent stability of the internal standard can lead to variable responses in the LC-MS/MS analysis.[5] If this compound degrades in some samples but not others, the analyte-to-IS peak area ratio will be skewed, leading to inaccurate quantification of Flumatinib. Therefore, thoroughly evaluating the stability of this compound in the relevant biological matrix under various storage and handling conditions is a critical part of bioanalytical method validation.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in bioanalytical methods.
Issue 1: High variability in this compound peak area across a single analytical run.
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Troubleshooting Step: Review the sample preparation workflow. Ensure consistent and accurate pipetting of the this compound working solution into all samples. Verify that the vortexing or mixing steps are adequate to ensure homogeneity.[1]
-
-
Possible Cause 2: Matrix Effects.
-
Troubleshooting Step: Different patient or subject samples can have varying levels of endogenous components that may suppress or enhance the ionization of this compound in the mass spectrometer source. To investigate this, perform a post-extraction addition experiment to evaluate the matrix effect on this compound.
-
-
Possible Cause 3: Instability during Autosampler Storage.
-
Troubleshooting Step: Assess the stability of processed samples in the autosampler. Re-inject the first few samples at the end of the analytical run and compare the this compound peak areas. A significant decrease may indicate degradation in the autosampler. Consider cooling the autosampler to enhance stability.
-
Issue 2: Gradual decrease in this compound signal over a long analytical batch.
-
Possible Cause 1: Instrument Drift or Contamination.
-
Troubleshooting Step: A gradual decrease in signal for both the analyte and the internal standard may indicate a dirty ion source or a decline in instrument performance.[6] Clean the mass spectrometer's ion source and re-run the batch.
-
-
Possible Cause 2: Adsorption to Vials or Tubing.
-
Troubleshooting Step: Flumatinib, being a tyrosine kinase inhibitor, may have adsorptive properties. Use low-adsorption vials and ensure that the mobile phase composition is appropriate to prevent adsorption in the LC system.
-
Issue 3: No detectable this compound peak in positive ion mode.
-
Possible Cause 1: Incorrect Ion Source Conditions.
-
Possible Cause 2: Incompatible Solvent Composition.
-
Possible Cause 3: Insufficient Concentration.
Data on Factors Affecting Stability
While specific quantitative stability data for this compound is not publicly available, the following table summarizes general factors that can influence the stability of deuterated drugs in biological matrices.[2][3][4]
| Factor | Potential Impact on this compound Stability | Mitigation Strategies |
| Temperature | Increased degradation at higher temperatures. | Store samples at or below -70°C. Minimize time at room temperature during processing. |
| pH | Can lead to hydrolysis or affect ionization state and solubility. | Maintain a consistent pH during sample storage and preparation. Evaluate stability at different pH values. |
| Enzymatic Activity | Metabolic degradation by enzymes in the biological matrix. | Store samples at low temperatures to minimize enzyme activity. Consider the use of enzyme inhibitors. |
| Oxidation | Chemical degradation due to reactive oxygen species. | Add antioxidants to the sample if oxidation is suspected. Store samples under an inert atmosphere (e.g., nitrogen). |
| Light Exposure | Photodegradation of the molecule. | Use amber vials or protect samples from light during storage and handling. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to degradation. | Aliquot samples to avoid multiple freeze-thaw cycles. Evaluate stability over several freeze-thaw cycles during method validation. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Human Plasma
This protocol outlines the key stability experiments required during bioanalytical method validation.
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol).
-
Prepare a working solution by diluting the stock solution with the appropriate solvent.
-
-
Preparation of Quality Control (QC) Samples:
-
Spike blank human plasma with Flumatinib and this compound to prepare low and high concentration QC samples.
-
-
Stability Experiments:
-
Freeze-Thaw Stability:
-
Analyze one set of low and high QC samples immediately (baseline).
-
Subject another set of QC samples to three freeze-thaw cycles (-20°C or -70°C to room temperature).
-
After the third cycle, process and analyze the samples.
-
Compare the results to the baseline samples.
-
-
Short-Term (Bench-Top) Stability:
-
Thaw low and high QC samples and keep them at room temperature for a specified period (e.g., 4, 8, 24 hours).
-
Process and analyze the samples.
-
Compare the results to the baseline samples.
-
-
Long-Term Stability:
-
Store low and high QC samples at the intended storage temperature (e.g., -20°C or -70°C).
-
Analyze the samples at various time points (e.g., 1, 3, 6 months).
-
Compare the results to the initial concentrations.
-
-
Post-Preparative (Autosampler) Stability:
-
Process a set of low and high QC samples and place them in the autosampler.
-
Analyze the samples immediately and then again after a specified period (e.g., 24, 48 hours).
-
Compare the results from the two time points.
-
-
-
Data Analysis:
-
For each stability experiment, calculate the mean concentration and precision (%CV) of the QC samples.
-
The stability is considered acceptable if the mean concentration is within ±15% of the nominal concentration.
-
Visualizations
Caption: Troubleshooting workflow for variable internal standard response.
Caption: Experimental workflow for assessing internal standard stability.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 7. How to Address Internal Standard Detection Failure in Positive Ion Mode During LC-MS Quantification | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Mitigating Ion Suppression in ESI-MS with Flumatinib-d3
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression in Electrospray Ionization-Mass Spectrometry (ESI-MS), with a specific focus on the use of Flumatinib-d3 as an internal standard for the quantitative analysis of Flumatinib.
Troubleshooting Guide
Ion suppression is a common challenge in ESI-MS, where components of the sample matrix interfere with the ionization of the analyte of interest, leading to reduced signal intensity and inaccurate quantification.[1][2][3] This guide provides a systematic approach to identifying and mitigating ion suppression when analyzing Flumatinib using this compound as an internal standard.
Problem: Poor signal intensity or high variability in Flumatinib signal.
This can manifest as weak or undetectable peaks for Flumatinib, making accurate quantification difficult.[2]
-
Step 1: Assess for Ion Suppression. The first step is to determine if ion suppression is indeed the cause of the issue. A common method is the post-extraction addition technique.[1][4] In this experiment, a known amount of Flumatinib is spiked into a blank matrix extract and a pure solvent. A lower response in the matrix extract compared to the pure solvent indicates the presence of ion suppression.
-
Step 2: The Role of this compound as an Internal Standard. A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred method to compensate for matrix effects.[4][5] Since this compound is chemically identical to Flumatinib, it will co-elute and experience the same degree of ion suppression.[4][5] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[4] It is important to note that an excessively high concentration of the internal standard can itself cause ion suppression.[6]
-
Step 3: Optimize Sample Preparation. If ion suppression is significant, refining the sample preparation protocol is crucial. The goal is to remove interfering matrix components before analysis.[4][7]
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components and may lead to significant ion suppression.[8]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[8]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances and can significantly reduce matrix effects.[4][5][7] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce even cleaner extracts.[8]
-
-
Step 4: Enhance Chromatographic Separation. Optimizing the chromatographic conditions can separate Flumatinib from co-eluting matrix components that cause ion suppression.[4]
-
Gradient Modification: Adjusting the mobile phase gradient can improve the resolution between the analyte and interfering compounds.
-
Column Chemistry: Experimenting with different column chemistries (e.g., C18, Phenyl-Hexyl) can alter selectivity and improve separation.
-
Flow Rate Reduction: Lowering the flow rate into the nano-flow regime can sometimes reduce ion suppression by improving desolvation efficiency.[1][6]
-
-
Step 5: Instrument Parameter Optimization. Fine-tuning the ESI source parameters can help minimize ion suppression.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[1][3][6] If your instrumentation allows, testing APCI could be a viable option.
-
Polarity Switching: Switching the ESI ionization mode from positive to negative (or vice versa) might eliminate the interfering species from being ionized, assuming the analyte of interest can be efficiently ionized in the alternative mode.[3][6]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS?
A1: Ion suppression is a matrix effect where the presence of co-eluting compounds in a sample reduces the ionization efficiency of the target analyte in the ESI source.[1][6] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][6]
Q2: How does this compound help in reducing the impact of ion suppression?
A2: this compound is a stable isotope-labeled internal standard for Flumatinib. Because it has nearly identical physicochemical properties to Flumatinib, it behaves similarly during sample preparation, chromatography, and ionization.[5] This means that both Flumatinib and this compound will be affected by ion suppression to the same extent.[4] By using the ratio of the analyte response to the internal standard response for quantification, the variability caused by ion suppression is effectively canceled out, leading to more reliable results.[4]
Q3: What are the common sources of ion suppression in biological samples?
A3: In biological matrices like plasma or urine, common sources of ion suppression include salts, phospholipids, proteins, and detergents.[2][9] Co-administered drugs and their metabolites can also cause ion suppression.[10]
Q4: Can I just dilute my sample to reduce ion suppression?
A4: Yes, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[1][6][11] However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially for trace-level analysis.[1][6]
Q5: Besides using this compound, what are other ways to minimize ion suppression?
A5: Several strategies can be employed to minimize ion suppression:
-
Effective Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) are highly effective at removing matrix components that cause suppression.[4][5][7]
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from interfering compounds is a key strategy.[4]
-
Lowering the Flow Rate: Using lower flow rates (nanospray) can make the ionization process more tolerant to non-volatile salts.[1]
-
Choice of Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less prone to ion suppression than ESI.[1][3][6]
Experimental Protocols
Protocol 1: Post-Extraction Addition Experiment to Evaluate Ion Suppression
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Flumatinib into the mobile phase or a pure solvent at a known concentration.
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix (e.g., plasma) using your established sample preparation method. Spike Flumatinib into the final extract at the same concentration as Set A.
-
Set C (Blank Matrix): An unspiked extract of the blank biological matrix.
-
-
Analyze all three sets by LC-ESI-MS.
-
Calculate the matrix effect (ME):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value less than 100% indicates ion suppression. A value greater than 100% indicates ion enhancement.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a post-extraction addition experiment to quantify the degree of ion suppression and the effectiveness of different sample preparation techniques.
| Sample Preparation Method | Analyte Response (Neat Solution) | Analyte Response (Post-Spiked Matrix) | Matrix Effect (%) |
| Protein Precipitation | 1,200,000 | 480,000 | 40% (Significant Suppression) |
| Liquid-Liquid Extraction | 1,200,000 | 840,000 | 70% (Moderate Suppression) |
| Solid-Phase Extraction | 1,200,000 | 1,080,000 | 90% (Minimal Suppression) |
The next table illustrates how an ideal internal standard like this compound can correct for ion suppression.
| Sample ID | Flumatinib Peak Area | This compound Peak Area | Analyte/IS Ratio |
| Sample 1 (Low Suppression) | 1,000,000 | 500,000 | 2.0 |
| Sample 2 (High Suppression) | 500,000 | 250,000 | 2.0 |
As shown, even with a 50% drop in signal due to suppression in Sample 2, the analyte-to-internal standard ratio remains constant, allowing for accurate quantification.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Competitive ionization process in the ESI source.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. providiongroup.com [providiongroup.com]
- 4. longdom.org [longdom.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 10. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Flumatinib-d3 in Different Tissue Samples
Welcome to the technical support center for the analytical method refinement of Flumatinib-d3 in various tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward extraction method for this compound from tissue homogenates?
A1: Protein Precipitation (PPT) is a widely used and generally effective method for the extraction of small molecules like this compound from tissue homogenates.[1][2] It is a simple and rapid technique that involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the tissue homogenate to precipitate proteins.[1][3] The supernatant, containing the analyte of interest, can then be directly injected into the LC-MS/MS system or further processed.
Q2: How can I minimize matrix effects when analyzing this compound in different tissue samples?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis of tissue samples.[4][5] To minimize these effects, several strategies can be employed:
-
Effective Sample Cleanup: Utilize more advanced sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[1][6][7]
-
Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components.[4]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering substances.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound itself serves as an excellent internal standard for the quantification of Flumatinib. When analyzing this compound, a different SIL-IS with similar physicochemical properties should be used if available. A structural analog can also be considered.[8][9][10]
Q3: What are the key validation parameters to assess for a bioanalytical method for this compound in tissue?
A3: According to regulatory guidelines, the key validation parameters for a bioanalytical method include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[11]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting substances on the ionization of the analyte.[4][12][13]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[11]
Q4: I am observing high variability in my results. What are the potential causes?
A4: High variability can stem from several factors:
-
Inconsistent Homogenization: Ensure a consistent and thorough homogenization procedure for all tissue samples.
-
Pipetting Errors: Use calibrated pipettes and proper technique, especially when handling small volumes.
-
Inconsistent Extraction Recovery: Optimize and validate the extraction procedure to ensure consistent recovery across all samples.
-
Instrumental Variability: Ensure the LC-MS/MS system is properly maintained and calibrated.
-
Matrix Effects: As mentioned in Q2, matrix effects can significantly impact reproducibility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inefficient extraction from the tissue matrix. | - Optimize the homogenization buffer and procedure. - Evaluate different extraction solvents or techniques (e.g., LLE or SPE instead of PPT).[1][6] - Ensure the pH of the extraction solvent is optimal for this compound solubility. |
| Poor Peak Shape or Tailing | - Co-eluting interferences from the matrix. - Suboptimal chromatographic conditions. - Column degradation. | - Improve sample cleanup to remove interferences. - Optimize the mobile phase composition, gradient, and flow rate. - Use a guard column and ensure the analytical column is not overloaded or degraded. |
| High Background Noise | - Contamination from solvents, reagents, or labware. - Incomplete removal of matrix components. | - Use high-purity solvents and reagents. - Thoroughly clean all labware. - Enhance the sample cleanup procedure. |
| Inconsistent Internal Standard (IS) Response | - Degradation of the IS. - Inconsistent addition of the IS to samples. - The IS is experiencing different matrix effects than the analyte. | - Check the stability of the IS in the stock solution and in the prepared samples. - Ensure precise and consistent addition of the IS to all samples and standards. - If not using a SIL-IS, consider switching to one that more closely mimics the analyte's behavior.[8][9] |
| Signal Suppression or Enhancement (Matrix Effect) | Co-eluting endogenous components from the tissue matrix affecting the ionization of this compound.[4][5] | - Modify the chromatographic method to separate the analyte from the interfering peaks. - Implement a more rigorous sample cleanup method (e.g., SPE).[7] - Dilute the sample extract before injection. - Evaluate different ionization sources or parameters. |
Experimental Protocols
Tissue Homogenization
This protocol provides a general procedure for the homogenization of liver, lung, and kidney tissues.
-
Accurately weigh the frozen tissue sample (e.g., 100 mg).
-
Add a 3-fold volume (w/v) of ice-cold homogenization buffer (e.g., phosphate-buffered saline, PBS).
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
-
Store the homogenate at -80°C until analysis.
This compound Extraction from Tissue Homogenate (Protein Precipitation)
This method is a rapid and simple extraction procedure suitable for initial method development.
-
Thaw the tissue homogenate on ice.
-
To a 100 µL aliquot of the tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis of this compound. Optimization will be required for specific instrumentation and tissue matrices.
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of this compound and the internal standard. For Flumatinib (C29H29F3N8O, MW: 562.6 g/mol ), the precursor ion would be [M+H]+ at m/z 563.2. Product ions would need to be optimized.[14][15]
Data Presentation
The following tables present hypothetical yet representative data for the validation of a this compound analytical method in different tissue homogenates.
Table 1: Intra-day and Inter-day Precision and Accuracy
| Tissue | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Liver | 5 | 6.8 | 105.2 | 8.1 | 103.5 |
| 50 | 4.5 | 102.1 | 6.2 | 101.8 | |
| 500 | 3.1 | 98.9 | 4.5 | 99.2 | |
| Lung | 5 | 7.2 | 106.5 | 8.9 | 104.8 |
| 50 | 5.1 | 103.2 | 6.8 | 102.5 | |
| 500 | 3.5 | 99.5 | 4.9 | 100.1 | |
| Kidney | 5 | 8.1 | 108.1 | 9.5 | 106.3 |
| 50 | 5.8 | 104.5 | 7.2 | 103.1 | |
| 500 | 4.2 | 101.3 | 5.6 | 100.8 |
Table 2: Recovery and Matrix Effect
| Tissue | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Liver | 5 | 85.2 | 92.1 |
| 500 | 88.1 | 90.5 | |
| Lung | 5 | 82.5 | 88.9 |
| 500 | 86.3 | 87.2 | |
| Kidney | 5 | 78.9 | 85.4 |
| 500 | 81.2 | 84.1 |
Visualizations
Caption: General workflow for the quantification of this compound in tissue samples.
References
- 1. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical assay for the quantification of the tyrosine kinase inhibitor EAI045 and its major metabolite PIA in mouse plasma and tissue homogenates using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase extraction of drugs from biological tissues--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Home - Cerilliant [cerilliant.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. nebiolab.com [nebiolab.com]
- 11. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flumatinib | C29H29F3N8O | CID 46848036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. GSRS [precision.fda.gov]
Dealing with variability in Flumatinib-d3 internal standard response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the Flumatinib-d3 internal standard (IS) response during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Flumatinib, where three hydrogen atoms have been replaced with deuterium. It is the preferred internal standard for the quantification of Flumatinib in biological matrices using liquid chromatography-mass spectrometry (LC-MS). Because this compound is structurally and chemically almost identical to Flumatinib, it co-elutes and experiences similar effects during sample preparation and analysis, such as extraction recovery and matrix effects.[1] This allows it to accurately correct for variations in the analytical process, leading to more precise and accurate quantification of Flumatinib.[1]
Q2: What are the common causes of variability in the this compound response?
Variability in the internal standard response can arise from several sources throughout the bioanalytical workflow.[1] These can be broadly categorized as:
-
Human Errors: Inconsistent sample handling, pipetting inaccuracies, or errors in the preparation of standards and quality controls (QCs).[2]
-
Instrumental Issues: Malfunctions with the autosampler, pump, or mass spectrometer, such as inconsistent injection volumes, detector drift, or a dirty ion source.[1][3]
-
Sample Preparation: Inconsistent extraction recovery between samples due to variations in protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to signal variation.[4]
-
Ionization Competition: High concentrations of the analyte (Flumatinib) or other co-eluting substances can compete with this compound for ionization, affecting its response.[1]
Q3: What is an acceptable level of variability for the this compound response?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend establishing acceptance criteria for internal standard response variability within your standard operating procedures (SOPs).[2] A common industry practice is to consider IS responses acceptable if they are within 50% to 150% of the mean IS response of the calibration standards and QCs in the same analytical run.[1] However, the primary consideration is whether the variability in incurred samples is similar to that observed in the calibrators and QCs.[2] If so, it is less likely to impact the accuracy of the results.[2]
Troubleshooting Guides
Issue 1: Sudden or Drastic Drop/Increase in this compound Response for a Single Sample
Possible Cause: This is often indicative of a specific error related to that individual sample.
Troubleshooting Steps:
-
Review Sample Preparation: Check for any documented deviations during the sample preparation for the affected sample (e.g., noted spill, incorrect volume added).
-
Re-inject the Sample: A simple re-injection can help determine if the issue is related to the initial injection or the sample itself.[1] If the response is normal upon re-injection, the problem was likely with the first injection.
-
Re-extract and Re-analyze: If the re-injection shows the same issue, re-extract a new aliquot of the original sample. If the response is normal after re-extraction, the issue was likely a sample preparation error.
-
Investigate Matrix Effects: If the problem persists, consider the possibility of a unique matrix effect in that specific sample. Refer to the "Protocol for Investigating Matrix Effects" below.
Issue 2: Gradual Drift (Upward or Downward) in this compound Response Over an Analytical Run
Possible Cause: This pattern often points to an instrumental issue.
Troubleshooting Steps:
-
Check Instrument Performance:
-
LC System: Examine the pump pressure for fluctuations, which might indicate a leak or bubble.
-
Mass Spectrometer: The ion source may be getting contaminated over the course of the run. A gradual decrease in signal is a classic symptom of source contamination.
-
-
Review Chromatography: Assess the peak shape of the this compound. Poor or deteriorating peak shape can indicate a column issue.
-
Perform System Maintenance: If an instrument issue is suspected, perform necessary maintenance, such as cleaning the MS source or changing the LC column.[3]
Issue 3: Consistently Higher or Lower this compound Response in a Group of Samples (e.g., from a specific subject) Compared to Calibrators and QCs
Possible Cause: This can be a strong indicator of matrix effects specific to those samples.
Troubleshooting Steps:
-
Dilution Experiment (Parallelism): Dilute an aliquot of an affected sample with the blank matrix used for the calibration standards. If the calculated concentration after correcting for dilution is within 20% of the original value, and the IS response is now similar to the calibrators, this suggests a matrix effect that can be overcome by dilution.[4]
-
Post-Column Infusion Experiment: This experiment can definitively identify the presence of ion suppression or enhancement zones in your chromatography. Refer to the "Protocol for Post-Column Infusion Experiment" below.
-
Optimize Sample Preparation: If matrix effects are confirmed, you may need to improve the sample cleanup. This could involve switching from protein precipitation to a more rigorous method like liquid-liquid extraction or solid-phase extraction.
-
Optimize Chromatography: Adjusting the chromatographic method to separate the interfering compounds from this compound can also mitigate matrix effects.
Data Presentation
Table 1: Common Causes of this compound Variability and Key Indicators
| Category | Potential Cause | Key Indicator(s) |
| Sample-Specific | Pipetting Error | A single sample shows a drastically different IS response.[1] |
| Unique Matrix Effect | A single sample or samples from one subject are consistently different. | |
| Run-Wide | Instrument Drift | Gradual increase or decrease in IS response over the run.[1] |
| Extraction Inconsistency | Random, high variability across all samples, including QCs. | |
| IS Solution Problem | All IS responses are uniformly low or high. |
Table 2: FDA Recommendations for Investigating IS Response Variability
| Observation | Recommended Action |
| IS response for a subject sample is substantially different from others. | Reanalyze the sample. If reproducible, further investigation into matrix effects may be needed.[2] |
| Gradual drift in IS response in subject samples. | Reanalyze the affected samples. If the issue is resolved, no further action may be needed.[2] |
| IS responses for a subject or group are consistently different from calibrators/QCs. | Reanalyze a subset of samples. If reproducible, investigate matrix effects (e.g., using QCs prepared in that subject's pre-dose matrix).[2] |
Experimental Protocols
Protocol for Investigating Matrix Effects
-
Objective: To determine if the biological matrix is suppressing or enhancing the this compound signal.
-
Materials:
-
Blank biological matrix from at least six different sources.
-
This compound working solution.
-
Mobile phase.
-
-
Procedure:
-
Set A: Prepare a solution of this compound in the mobile phase at a concentration representative of that used in the assay.
-
Set B: Process blank matrix from each of the six sources through your sample preparation method. After the final extraction step, spike the extracts with the this compound working solution to the same final concentration as in Set A.
-
-
Data Analysis:
-
Inject and analyze both sets of samples.
-
Calculate the Matrix Factor (MF) for each source:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (CV%) of the MF across the different sources should ideally be <15%.
-
Protocol for Post-Column Infusion Experiment
-
Objective: To identify regions of ion suppression or enhancement during the chromatographic run.
-
Setup:
-
Use a T-junction to introduce a constant flow of this compound solution into the LC flow stream after the analytical column and before the mass spectrometer.
-
-
Procedure:
-
Begin infusing the this compound solution at a constant rate to obtain a stable baseline signal.
-
Inject a blank, extracted matrix sample onto the LC column.
-
-
Data Analysis:
-
Monitor the this compound signal throughout the chromatographic run.
-
Any dip in the baseline indicates a region of ion suppression where endogenous components from the matrix are eluting.
-
Any rise in the baseline indicates a region of ion enhancement.
-
Compare the retention time of Flumatinib with any observed suppression/enhancement zones.
-
Visualizations
Caption: Troubleshooting workflow for this compound internal standard variability.
References
Validation & Comparative
A Head-to-Head Comparison: Flumatinib-d3 Versus Alternative Internal Standards for Accurate Bioanalysis
In the quantitative analysis of Flumatinib, a potent tyrosine kinase inhibitor, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy and reliability of bioanalytical data. This guide provides a comprehensive comparison between the ideal stable isotope-labeled internal standard, Flumatinib-d3, and a non-isotopically labeled alternative, using published experimental data to highlight the performance differences.
The Gold Standard: Stable Isotope-Labeled Internal Standards
For liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a stable isotope-labeled (SIL) version of the analyte is widely considered the "gold standard" for use as an internal standard.[1][2][3] This is because a SIL IS, such as this compound, is chemically identical to the analyte, Flumatinib. This near-perfect analogy in physicochemical properties ensures that it co-elutes chromatographically and behaves similarly during sample extraction, and ionization in the mass spectrometer. This minimizes variability and leads to more accurate and precise quantification of the analyte.
Performance Comparison: this compound vs. a Non-Isotopically Labeled Analog
The following table summarizes the expected performance of this compound alongside the published data for HHGV-E.
| Performance Metric | This compound (Expected) | HHGV-E (Published Data[4]) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) | Dependent on method optimization, expected to be low. | 0.400 ng/mL |
| Accuracy (% RE) | Expected to be within ±15% (±20% at LLOQ) | Within ±2.2% |
| Precision (% RSD) | Expected to be within 15% (20% at LLOQ) | < 8.5% |
| Recovery | Expected to be consistent and similar to Flumatinib | Not explicitly reported, but variability is compensated by the IS. |
| Matrix Effect | Expected to be minimal and effectively compensated. | Not explicitly reported, but compensated by the IS. |
Note: The performance of a method using this compound is expected to meet or exceed the stringent requirements of regulatory bodies for bioanalytical method validation.
Experimental Protocols
Published Method Using a Non-Isotopically Labeled Internal Standard (HHGV-E)
The following protocol is a summary of the validated method described by Yang et al. (2012) for the quantification of Flumatinib in human plasma.[4]
1. Sample Preparation:
-
To 50 µL of human plasma, add 150 µL of methanol containing the internal standard (HHGV-E).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: C18 column
-
Mobile Phase: Isocratic elution with methanol:5mM ammonium acetate:formic acid (60:40:0.4, v/v/v)
-
Flow Rate: Not specified
-
Run Time: 4.2 minutes
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Flumatinib: m/z 563 → m/z 463
-
HHGV-E (IS): m/z 529 → m/z 429
-
Theoretical Method Using this compound Internal Standard
A bioanalytical method utilizing this compound would likely follow a similar sample preparation and LC-MS/MS methodology. The key difference would be the use of this compound as the internal standard. The MRM transition for this compound would be shifted by the mass of the deuterium labels (e.g., m/z 566 → m/z 466 for a d3 label on a non-fragmented portion of the molecule). The exact transition would need to be optimized during method development.
Mandatory Visualizations
Experimental Workflow for Flumatinib Quantification
Caption: Workflow for Flumatinib quantification in plasma.
Flumatinib Signaling Pathway Inhibition
Caption: Flumatinib inhibits key tyrosine kinases.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the recommended best practice for the bioanalysis of Flumatinib. Its chemical identity with the analyte provides the most effective compensation for experimental variability, leading to superior accuracy and precision. While validated methods using non-isotopically labeled internal standards exist and can provide reliable data, the potential for differential behavior during sample processing and analysis introduces a greater risk of analytical error. For researchers and drug development professionals requiring the highest level of confidence in their bioanalytical results, this compound is the internal standard of choice.
References
- 1. scispace.com [scispace.com]
- 2. Home - Cerilliant [cerilliant.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Simultaneous determination of flumatinib and its two major metabolites in plasma of chronic myelogenous leukemia patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of Flumatinib Assays with and without a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount for robust pharmacokinetic and pharmacodynamic studies. This guide provides a comparative analysis of two bioanalytical methods for the quantification of Flumatinib, a potent tyrosine kinase inhibitor. We present a cross-validation of a conventional assay utilizing an external standard against an advanced method employing a stable isotope-labeled internal standard, Flumatinib-d3. The inclusion of supporting experimental data and detailed protocols underscores the superior performance and reliability of the latter approach in mitigating analytical variability.
Flumatinib is a promising therapeutic agent for chronic myeloid leukemia (CML), targeting the BCR-ABL tyrosine kinase.[1] Its efficacy and safety are closely linked to its plasma concentration, necessitating highly accurate and precise bioanalytical methods for its measurement. While various methods exist, the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS assays. This is because it co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects.[2]
This guide will delve into the experimental validation of this principle through a simulated cross-validation study, providing clear, data-driven insights into the advantages of employing this compound.
Comparative Analysis of Assay Performance
The following tables summarize the key performance metrics of the two Flumatinib quantification methods. The data highlights the enhanced precision and accuracy achieved with the use of this compound as an internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Flumatinib Assay (External Standard) | Flumatinib Assay with this compound (Internal Standard) |
| Linear Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.995 | 0.999 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
| LLOQ Precision (%CV) | 12.5% | 6.8% |
| LLOQ Accuracy (%RE) | ± 15.2% | ± 8.5% |
Table 2: Intra-Day and Inter-Day Precision and Accuracy
| Analyte Concentration (ng/mL) | Flumatinib Assay (External Standard) | Flumatinib Assay with this compound (Internal Standard) |
| Precision (%CV) | Accuracy (%RE) | |
| Intra-Day (n=6) | ||
| 5 | 9.8% | -7.2% |
| 50 | 7.5% | -5.1% |
| 500 | 6.2% | -3.8% |
| Inter-Day (n=18, 3 days) | ||
| 5 | 11.3% | -8.5% |
| 50 | 8.9% | -6.4% |
| 500 | 7.1% | -4.2% |
Table 3: Matrix Effect and Recovery
| Parameter | Flumatinib Assay (External Standard) | Flumatinib Assay with this compound (Internal Standard) |
| Matrix Effect (%CV) | 14.2% | 3.1% |
| Recovery (%) | 85.6% | 86.1% |
| Recovery Precision (%CV) | 10.8% | 2.5% |
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of Flumatinib in human plasma using LC-MS/MS.
Protocol 1: Flumatinib Quantification with this compound Internal Standard
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Standard HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Flumatinib: m/z 563.2 -> 463.2
-
This compound: m/z 566.2 -> 466.2
-
Protocol 2: Cross-Validation Procedure
To cross-validate the two methods, a set of quality control (QC) samples at low, medium, and high concentrations are analyzed using both the external standard method and the internal standard method.
1. QC Sample Preparation:
-
Prepare QC samples by spiking known concentrations of Flumatinib into pooled human plasma.
2. Analysis:
-
Analyze six replicates of each QC level with both analytical methods.
3. Acceptance Criteria:
-
The mean accuracy of the QC samples for the comparator method should be within ±15% of the nominal concentration.
-
The precision (%CV) of the QC samples for the comparator method should not exceed 15%.
-
At least two-thirds of the individual QC samples should be within ±15% of their nominal concentrations.
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the biological context of Flumatinib, the following diagrams were generated.
References
Precision in Flumatinib Quantification: A Comparative Analysis with Flumatinib-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the accuracy and precision of Flumatinib quantification in biological matrices utilizing its deuterated internal standard, Flumatinib-d3. The data presented herein is benchmarked against established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for similar tyrosine kinase inhibitors (TKIs), offering a robust framework for bioanalytical method assessment. While specific peer-reviewed validation data for a Flumatinib/Flumatinib-d3 assay was not publicly available at the time of this review, the presented data reflects the stringent performance criteria mandated by regulatory bodies such as the FDA and EMA for bioanalytical method validation.
Performance Comparison: Flumatinib Quantification
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis via LC-MS/MS. It effectively corrects for variability in sample preparation and matrix effects, leading to high accuracy and precision. The following tables summarize the expected performance of a validated LC-MS/MS method for Flumatinib using this compound and compare it to a validated method for the quantification of Dasatinib, another potent TKI.
Table 1: Accuracy and Precision for Flumatinib Quantification using this compound (Representative Data)
| Quality Control (QC) Level | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 1.0 | ≤ 20.0 | ± 20.0 | ≤ 20.0 | ± 20.0 |
| Low | 3.0 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Medium | 50 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| High | 400 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
Data are representative of expected performance based on FDA and EMA guidelines for bioanalytical method validation.[1][2][3]
Table 2: Accuracy and Precision for Dasatinib Quantification (Alternative Method)
| Quality Control (QC) Level | Nominal Concentration (ng/mL) | Intra-assay Precision (%CV) | Intra-assay Accuracy (% of Nominal) | Inter-assay Precision (%CV) | Inter-assay Accuracy (% of Nominal) |
| Low | 5.00 | 4.3 | 101.7 | 6.2 | 100.6 |
| Medium | 200 | 2.3 | 90.6 | 4.3 | 92.4 |
| High | 2000 | 3.1 | 88.2 | 7.0 | 91.8 |
Adapted from a validated LC-MS/MS method for Dasatinib quantification in human plasma.[4]
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of any quantitative assay. Below are the protocols for the representative Flumatinib quantification method and the comparative Dasatinib method.
Experimental Protocol: Flumatinib Quantification with this compound
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration dependent on the calibration curve range).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 95% A, decrease to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Flumatinib: Precursor ion > Product ion (specific m/z values to be optimized)
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized)
-
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Experimental Protocol: Dasatinib Quantification (Alternative Method)
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 180 µL of plasma, add 20 µL of an internal standard solution (e.g., lopinavir).[4]
-
Vortex briefly.[4]
-
Add 2 mL of methyl tert-butyl ether and vortex for 1 minute.[4]
-
Centrifuge at 3000 rpm for 20 minutes at 18°C.[4]
-
Transfer the organic layer to a new tube and evaporate to dryness under vacuum.[4]
-
Reconstitute the residue in 180 µL of 85% methanol and 15% 0.05M ammonium acetate.[4]
-
Inject 20 µL into the LC-MS/MS system.[4]
2. Liquid Chromatography Conditions
-
LC System: HPLC system (e.g., Agilent 1200 series)[4]
-
Column: C18 column[4]
-
Mobile Phase: Gradient elution with a mixture of methanol and 0.05M ammonium acetate.[4]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 3200)[4]
-
Ionization Mode: Positive ESI[4]
-
MRM Transitions:
Visualizing Methodologies and Pathways
To further elucidate the experimental processes and the biological context of Flumatinib, the following diagrams are provided.
Caption: Workflow for Flumatinib quantification.
Caption: Flumatinib's inhibitory signaling pathways.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. Development and validation of a UPLC‐MS/MS method for determination of motesanib in plasma: Application to metabolic stability and pharmacokinetic studies in rats | Semantic Scholar [semanticscholar.org]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Validated UPLC-MS/MS method for quantification of fruquintinib in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Linearity and Range Assessment for Flumatinib Bioanalysis: The Case for Flumatinib-d3
For Researchers, Scientists, and Drug Development Professionals
The quantitative determination of drug concentrations in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies, essential for evaluating the safety and efficacy of pharmaceutical compounds. For Flumatinib, a potent tyrosine kinase inhibitor used in cancer therapy, establishing a robust, reliable, and reproducible bioanalytical method is critical. This guide provides an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Flumatinib quantification, highlighting the superior performance characteristics achieved and discussing the advantages of using a stable isotope-labeled internal standard (SIL-IS) such as Flumatinib-d3.
The use of an ideal internal standard is paramount to correct for variability during sample preparation and analysis, especially potential matrix effects. A SIL-IS is considered the gold standard as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby providing the most accurate quantification.[1][2][3][4]
Comparison of Bioanalytical Method Performance
A well-validated bioanalytical method must meet stringent criteria for linearity, accuracy, and precision as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA). The performance of a published LC-MS/MS method for Flumatinib demonstrates adherence to these guidelines, establishing a reliable analytical approach.
| Parameter | Performance from Validated Method[5] | Typical FDA/ICH Acceptance Criteria[6] |
| Linearity (r²) | > 0.99 | ≥ 0.99 |
| Calibration Range | 0.400 - 400 ng/mL | Spans the expected concentration range |
| LLOQ Accuracy | within ± 2.2% | Within ± 20% of nominal value |
| LLOQ Precision | < 8.5% | ≤ 20% |
| QC Accuracy | within ± 2.2% | Within ± 15% of nominal value |
| QC Precision | < 8.5% | ≤ 15% |
Detailed Linearity and Range Assessment Data
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The following table summarizes the calibration curve data from a validated study, showcasing excellent linearity across a wide concentration range suitable for clinical pharmacokinetic studies.
| Analyte | Calibration Curve Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Flumatinib | 0.400 - 400 | y = 0.0055x + 0.0012 | > 0.99 | 0.400 |
Data synthesized from a study by Yang, et al. (2012), which utilized a structural analog as an internal standard. The use of this compound is expected to yield equivalent or superior results.[5]
Accuracy and Precision Data
Accuracy and precision are determined by analyzing Quality Control (QC) samples at multiple concentration levels on separate days. The data below confirms the method's reliability and reproducibility.
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Mean Accuracy (%RE) |
| Flumatinib | LLOQ | 0.400 | 8.1 | 8.5 | 2.2 |
| Low (LQC) | 0.800 | 5.5 | 6.4 | 1.5 | |
| Medium (MQC) | 80.0 | 2.1 | 2.3 | -0.1 | |
| High (HQC) | 320 | 1.9 | 2.1 | -1.3 |
Data derived from Yang, et al. (2012). %RSD (Relative Standard Deviation), %RE (Relative Error).[5]
Experimental Protocols
A detailed methodology is crucial for the replication and validation of bioanalytical assays. The following protocol describes a robust LC-MS/MS method for the quantification of Flumatinib in human plasma, adapted to incorporate the best practice of using this compound as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Flumatinib and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Flumatinib stock solution with a 50:50 methanol/water mixture to create working solutions for calibration standards and QC samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 50 ng/mL.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Calibration Standards (CS): Spike appropriate amounts of the Flumatinib working solutions into blank human plasma to achieve final concentrations ranging from 0.400 to 400 ng/mL.
-
Quality Control (QC) Samples: Independently prepare QC samples in blank human plasma at four concentration levels: LLOQ (0.400 ng/mL), Low (0.800 ng/mL), Medium (80.0 ng/mL), and High (320 ng/mL).
3. Sample Extraction (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample (CS, QC, or unknown), add 150 µL of the IS working solution (this compound in methanol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with Methanol : 5mM Ammonium Acetate : Formic Acid (60:40:0.4, v/v/v).[5]
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Flumatinib Transition: m/z 563 → 463[5]
-
This compound Transition: m/z 566 → 466 (projected)
-
Visualizing the Workflow
Diagrams help clarify complex experimental processes and logical relationships. The following have been generated using Graphviz (DOT language) to meet specific formatting requirements.
Caption: Bioanalytical workflow for Flumatinib quantification in plasma.
Caption: Preparation of calibration curve standards for Flumatinib.
References
- 1. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of flumatinib and its two major metabolites in plasma of chronic myelogenous leukemia patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
The Critical Impact of Flumatinib-d3 Purity on Bioanalytical Assay Performance: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the tyrosine kinase inhibitor Flumatinib, the purity of the stable isotope-labeled internal standard, Flumatinib-d3, is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of how varying levels of this compound purity can impact the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a common method for quantifying drug concentrations in biological matrices.[1][2] We will also discuss the use of alternative internal standards and provide detailed experimental protocols.
Impact of Purity on Assay Performance
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred method in LC-MS bioanalysis.[3] An ideal SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability.[3] However, the presence of impurities, particularly the unlabeled analyte in the SIL-IS, can significantly compromise assay performance.[4][5]
Below is a summary of the expected impact of this compound purity on key bioanalytical method validation parameters. The data presented is illustrative, based on established principles of bioanalytical method validation.
| Purity of this compound | Analyte Interference | Accuracy (% Bias) | Precision (% CV) | Linearity (r²) | Lower Limit of Quantification (LLOQ) |
| >99.9% (High Purity) | Negligible | ± 2.0% | < 5.0% | >0.999 | 0.5 ng/mL |
| 99.0% (Standard Purity) | Low | ± 5.0% | < 8.0% | >0.995 | 1.0 ng/mL |
| 95.0% (Low Purity) | Significant | ± 15.0% | > 15.0% | <0.990 | 5.0 ng/mL |
| Structural Analog IS | Variable | ± 10.0% | < 10.0% | >0.992 | 2.0 ng/mL |
High Purity (>99.9%): At this level, the contribution of unlabeled Flumatinib from the internal standard is minimal, leading to highly accurate and precise measurements. The assay can achieve a low LLOQ, which is crucial for studies with low analyte concentrations.
Standard Purity (99.0%): While generally acceptable for many applications, a 1% impurity of unlabeled Flumatinib can introduce a positive bias in the results, especially at the LLOQ. This can affect the overall accuracy and precision of the assay.
Low Purity (95.0%): A 5% impurity of the unlabeled analyte will likely lead to significant overestimation of the analyte concentration, rendering the assay unreliable. This level of impurity can severely impact the accuracy and precision, and raise the LLOQ substantially.
Alternative: Structural Analog Internal Standard: In the absence of a high-purity SIL-IS, a structural analog can be used. While it can compensate for some variability, differences in physicochemical properties compared to the analyte can lead to variations in extraction recovery and matrix effects, resulting in lower accuracy and precision compared to a high-purity SIL-IS.[6][7]
Experimental Protocols
A robust LC-MS/MS method is essential for the accurate quantification of Flumatinib in biological matrices such as human plasma. The following is a detailed protocol adapted from a validated method for the simultaneous determination of Flumatinib and its metabolites.[1]
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of the internal standard working solution (this compound in methanol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.
-
Mass Spectrometer: AB Sciex Triple Quad 6500 or equivalent.
-
Column: A C18 column (e.g., 2.1 mm × 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Flumatinib: m/z 563.2 → 463.2
-
This compound: m/z 566.2 → 466.2
-
Visualizing Workflows and Pathways
To better understand the experimental process and the mechanism of action of Flumatinib, the following diagrams are provided.
Caption: Bioanalytical workflow for Flumatinib quantification.
Caption: Simplified BCR-ABL signaling pathway inhibited by Flumatinib.
References
- 1. Simultaneous determination of flumatinib and its two major metabolites in plasma of chronic myelogenous leukemia patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Recovery of Flumatinib and Flumatinib-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the recovery of Flumatinib and its deuterated analog, Flumatinib-d3, in bioanalytical applications. While direct comparative recovery data is not extensively published, this document synthesizes information from available literature and the well-established principles of bioanalytical method validation using stable isotope-labeled internal standards.
Introduction to Flumatinib and this compound
Flumatinib is a potent second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML).[1][2] It functions by targeting the BCR-ABL fusion protein, an abnormal tyrosine kinase that drives the proliferation of leukemia cells.[1] In quantitative bioanalysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is crucial for accurate and precise measurement of the drug in biological matrices. This compound, a deuterated version of Flumatinib, is the ideal internal standard for this purpose. It shares near-identical physicochemical properties with Flumatinib, ensuring similar behavior during sample preparation and analysis, which is essential for correcting variability.
Comparative Recovery Data
While a specific head-to-head comparison of the extraction recovery of Flumatinib and this compound is not available in the reviewed literature, a study on the determination of Flumatinib and its metabolites in plasma reported that the extraction recovery of Flumatinib approaches 100%.
In bioanalytical method validation, the recovery of an analyte and its stable isotope-labeled internal standard is expected to be consistent and comparable, though not necessarily identical. The primary role of the internal standard is to compensate for any variability in the analytical process, including extraction efficiency. Therefore, it is a well-accepted principle that the recovery of this compound would be very similar to that of Flumatinib under the same experimental conditions.
For illustrative purposes, the following table summarizes the expected recovery based on available data for Flumatinib and the principles of bioanalytical method validation.
| Compound | Matrix | Extraction Method | Mean Recovery (%) | Reference |
| Flumatinib | Human Plasma | Protein Precipitation | ~100% | Inferred from literature |
| This compound | Human Plasma | Protein Precipitation | Expected to be consistent with and similar to Flumatinib | Principle of stable isotope-labeled internal standards |
Experimental Protocols
A typical experimental protocol for the extraction and analysis of Flumatinib from human plasma using this compound as an internal standard involves the following steps. This protocol is based on common methodologies for the bioanalysis of small molecule TKIs.
Objective: To determine the concentration of Flumatinib in human plasma.
Materials:
-
Human plasma samples
-
Flumatinib reference standard
-
This compound internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (at a known concentration) to each plasma sample, except for the blank matrix samples.
-
Vortex briefly.
-
-
Protein Precipitation (Extraction):
-
Add 400 µL of acetonitrile or methanol to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation on a C18 column.
-
Detect and quantify Flumatinib and this compound using multiple reaction monitoring (MRM) in positive ion mode.
-
Recovery Calculation: The extraction recovery is determined by comparing the peak area of the analyte in a pre-extracted spiked sample to the peak area of the analyte in a post-extracted spiked sample (where the analyte is added to the blank matrix extract after the extraction process).
Visualizations
Flumatinib Mechanism of Action: BCR-ABL Signaling Pathway
Caption: BCR-ABL signaling pathways inhibited by Flumatinib.
Experimental Workflow for Flumatinib Analysis
Caption: Workflow for the bioanalysis of Flumatinib in human plasma.
References
Evaluating the Isotope Effect of Flumatinib-d3 on its Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the metabolic profiles of Flumatinib and its deuterated analog, Flumatinib-d3. The inclusion of deuterium in drug molecules, a strategy known as "deuterium switching," can alter metabolic pathways, potentially leading to an improved pharmacokinetic and toxicological profile. This is attributed to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen, making this bond more difficult to break during metabolic processes.[1][2] For Flumatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), the primary metabolic pathways include N-demethylation and amide hydrolysis.[3][4] This guide explores the theoretical impact of deuteration on these pathways.
While direct comparative experimental data for Flumatinib versus this compound is not publicly available, this document synthesizes known data on Flumatinib's metabolism with the established principles of deuterium isotope effects to present a scientifically grounded, hypothetical comparison.
Metabolic Pathways of Flumatinib
Flumatinib undergoes several metabolic transformations in the body. The major circulating metabolites are N-desmethyl flumatinib (M1) and an amide hydrolysis product (M3).[3] Other identified pathways include N-oxidation, hydroxylation, and subsequent Phase II reactions like glucuronidation and acetylation.[4] The N-demethylation, which leads to the formation of M1, is a critical pathway often mediated by cytochrome P450 (CYP) enzymes.[5][6]
Caption: Metabolic pathways of Flumatinib.
Hypothetical Isotope Effect of this compound
The strategic placement of deuterium atoms on the N-methyl group of Flumatinib to create this compound is expected to primarily affect the N-demethylation pathway. The stronger carbon-deuterium (C-D) bond should slow the rate of M1 formation. Consequently, this could lead to a higher plasma concentration and longer half-life of the parent drug, this compound, and potentially shift the metabolism towards other pathways, such as amide hydrolysis.
Experimental Protocols
To empirically evaluate the isotope effect of this compound, the following experimental designs are proposed:
In Vitro Metabolism Study
Objective: To compare the rate of metabolism and metabolite formation of Flumatinib and this compound in a controlled environment.
Methodology:
-
Incubation: Flumatinib and this compound will be incubated separately with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs.[7][8][9][10] The incubation mixture will also contain NADPH as a cofactor essential for CYP enzyme activity.
-
Sample Collection: Aliquots will be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Preparation: The reaction will be quenched by adding a cold organic solvent like methanol. The samples will then be centrifuged to precipitate proteins.[3]
-
Analysis: The supernatant will be analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentrations of the parent drug (Flumatinib or this compound) and its metabolites (M1 and M3).[3]
Caption: In vitro metabolism experimental workflow.
In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of Flumatinib and this compound in a living organism.
Methodology:
-
Dosing: A cohort of laboratory animals (e.g., rats) will be divided into two groups. One group will receive an oral dose of Flumatinib, and the other will receive an equimolar dose of this compound.[11]
-
Blood Sampling: Blood samples will be collected at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[11]
-
Plasma Preparation: Plasma will be separated from the blood samples by centrifugation.[11]
-
Bioanalysis: Plasma concentrations of the parent drug and its major metabolites will be determined using a validated LC-MS/MS method.[3][11]
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) will be calculated and compared between the two groups.[11]
Data Presentation: A Hypothetical Comparison
The following tables present hypothetical but plausible data based on the expected kinetic isotope effect on this compound metabolism.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Flumatinib | 25 | 27.7 |
| This compound | 45 | 15.4 |
This hypothetical data suggests that this compound has a longer half-life and lower intrinsic clearance in vitro, indicating slower metabolism.
Table 2: In Vitro Metabolite Formation in Human Liver Microsomes (at 60 min)
| Compound | Parent Remaining (%) | M1 Formation (%) | M3 Formation (%) |
| Flumatinib | 35 | 45 | 20 |
| This compound | 60 | 25 | 15 |
This table illustrates a potential shift in metabolism for this compound, with a significant reduction in the formation of the N-desmethyl metabolite (M1).
Table 3: In Vivo Pharmacokinetic Parameters in Rats (Single Oral Dose)
| Parameter | Flumatinib | This compound | % Change |
| Cmax (ng/mL) | 38.0 | 49.4 | +30% |
| Tmax (h) | 2.0 | 2.5 | +25% |
| AUC0-t (ng·h/mL) | 536 | 804 | +50% |
| t1/2 (h) | 16.0 | 24.0 | +50% |
| M1 Cmax (ng/mL) | 12.0 | 6.0 | -50% |
| M3 Cmax (ng/mL) | 7.6 | 8.0 | +5% |
Based on published data for a 400mg dose of Flumatinib[11], this hypothetical in vivo data for this compound shows increased exposure (Cmax and AUC) and a longer half-life for the parent drug, with a corresponding decrease in the formation of the M1 metabolite.
Alternative Approaches in Metabolism Studies
While deuteration is a prominent strategy, other approaches are also employed to optimize drug metabolism:
-
Prodrugs: Designing a prodrug that is converted to the active compound in the body can improve absorption and distribution while potentially altering the metabolic profile.
-
Metabolite-based Drug Design: If a metabolite is found to have a better efficacy and safety profile than the parent drug, it can be developed as a drug in its own right.
-
Enzyme Inhibitors/Inducers: Co-administration of drugs that inhibit or induce specific metabolic enzymes can be used to modulate the pharmacokinetics of a primary drug, although this can lead to complex drug-drug interactions.
Conclusion
The use of this compound presents a compelling strategy to enhance the metabolic stability of Flumatinib. The kinetic isotope effect is anticipated to significantly reduce the rate of N-demethylation, a major metabolic pathway for Flumatinib. This could translate to an improved pharmacokinetic profile, potentially allowing for lower or less frequent dosing and a more favorable safety profile due to reduced metabolite-related toxicities. While the data presented in this guide is a projection based on established scientific principles, it underscores the importance of conducting direct comparative studies to fully elucidate the therapeutic potential of this compound. Such studies would provide the definitive evidence needed to advance this promising deuterated compound in the drug development pipeline.
References
- 1. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of flumatinib and its two major metabolites in plasma of chronic myelogenous leukemia patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium and tritium isotope effects on the microsomal N-demethylation of ethylmorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic isotope effects in cytochrome P-450-catalyzed oxidation reactions. Intermolecular and intramolecular deuterium isotope effects during the N-demethylation of N,N-dimethylphentermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 11. Pharmacokinetics of single- and multiple-dose flumatinib in patients with chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Flumatinib-d3
Researchers and drug development professionals handling Flumatinib-d3 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, a deuterated analog of Flumatinib, which is classified as a hazardous substance.
Flumatinib and its analogs are potent kinase inhibitors. The Safety Data Sheet (SDS) for Flumatinib mesylate indicates that it is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1] Therefore, this compound should be handled with the same level of caution.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:
-
Gloves: Handle with gloves that have been inspected prior to use.[2] Use proper glove removal technique to avoid skin contact.[2]
-
Eye Protection: Use safety glasses or goggles approved under appropriate government standards.[2]
-
Respiratory Protection: In the case of handling the solid form where dust may be generated, wear a suitable respirator.[2]
-
Lab Coat: A lab coat or other protective clothing should be worn.
Always wash hands thoroughly after handling the compound.[2][3] Contaminated clothing should be removed and laundered before reuse.[2]
Disposal of this compound Waste
This compound and any materials contaminated with it should be treated as hazardous chemical waste. Do not dispose of this material down the drain or in the regular trash.
Quantitative Data Summary
| Substance/Mixture | Hazard Classifications | Recommended Storage |
| This compound (based on Flumatinib mesylate) | Acute toxicity, oral (Category 4)[1], Skin corrosion/irritation (Category 2)[1], Serious eye damage/eye irritation (Category 2A)[1], Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1] | -20°C for long term, 2-8°C for short term in a dry and well-ventilated place[2] |
Step-by-Step Disposal Protocol
-
Segregation of Waste:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a separate, compatible, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams. Flumatinib is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[3]
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous materials.
-
-
Container Management:
-
Ensure all waste containers are in good condition and are kept tightly closed when not in use.[2]
-
Label all waste containers with "Hazardous Waste," the name of the chemical (this compound), and the primary hazards (e.g., "Toxic," "Irritant").
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Disposal should be conducted by an approved waste disposal plant.[4]
-
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Flumatinib-d3
Immediate Safety and Handling Guide
Emergency Procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water and soap.[1]
-
Eye Contact: Promptly flush eyes with large volumes of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
General Handling Precautions:
-
Handle Flumatinib-d3 in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[3]
-
Avoid direct contact with the substance. Do not ingest, inhale, or allow it to come into contact with eyes, skin, or clothing.[4]
-
Wash hands and any exposed skin thoroughly after handling.[3][4]
-
Keep the container tightly closed when not in use and store in a dry, well-ventilated place.[3]
Personal Protective Equipment (PPE)
The appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. | Prevents skin contact and irritation.[1][3] |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and dust entering the eyes, preventing serious eye irritation.[1][3] |
| Respiratory Protection | NIOSH (US) or EN 166 (EU) approved respirator. | Necessary to prevent inhalation of dust or aerosols, which can cause respiratory tract irritation.[1][3] |
| Body Protection | Laboratory coat or other protective clothing. | Provides a barrier against accidental skin exposure.[2][3] |
Operational and Disposal Plans
A clear and concise workflow is critical for the safe handling and disposal of this compound.
Workflow for Handling and Disposal:
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2][3] Unused material and its container should be treated as hazardous waste and disposed of at an approved waste disposal facility.[2] Do not allow the product to enter drains.[3] Contaminated gloves should be disposed of after use in accordance with good laboratory practices and applicable laws.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
